4-Amino-6-chloropyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFUXEBVBARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065717 | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-93-1 | |
| Record name | 4-Amino-6-chloro-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14160-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-6-chloropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-6-chloropyrimidine-5-carbaldehyde chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1] Its pyrimidine core, substituted with reactive amino, chloro, and aldehyde functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and biological relevance of this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₃O | [1][2][3] |
| Molecular Weight | 157.56 g/mol | [2][3] |
| CAS Number | 14160-93-1 | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | >300 °C | [3][4] |
| Boiling Point (Predicted) | 355.9 ± 42.0 °C | [3][5] |
| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [3][5] |
| Solubility | Soluble in polar solvents | [1] |
| Storage Temperature | Freezer, under inert gas (Nitrogen or Argon) at 2–8 °C | [3][6] |
| Sensitivity | Air sensitive | [3] |
Synthesis and Reactivity
Synthetic Approach: The Vilsmeier-Haack Reaction
A plausible synthetic route starts from 4,6-dihydroxypyrimidine. The Vilsmeier-Haack reaction would introduce the formyl group at the 5-position and simultaneously replace the hydroxyl groups with chlorine atoms. Subsequent amination would yield the final product. The key reagents for the Vilsmeier-Haack formylation are typically phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[3][7]
Below is a diagram illustrating the proposed synthetic workflow.
Chemical Reactivity
This compound is a reactive molecule, a characteristic attributed to the electron-withdrawing effects of the chlorine atom and the aldehyde group.[1] This makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. A notable reaction is with hydrazine, which yields diamines that serve as valuable precursors for pharmaceutical compounds.[1][2]
The following diagram illustrates the general reactivity of this compound.
Experimental Data
Spectral Data
Biological Activity and Applications
Anticancer Properties
Preliminary information suggests that this compound exhibits anticancer properties.[1][2] The proposed mechanism of action involves the inhibition of DNA replication and protein synthesis, leading to a halt in cell growth.[1][2] However, specific molecular targets or signaling pathways involved have not been elucidated in the available literature. Further research is required to validate these claims and to identify the precise mechanisms.
Intermediate in Drug Development
Due to its reactive nature and functional group arrangement, this compound is a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals.[1] Its ability to undergo further chemical transformations allows for the generation of diverse molecular scaffolds for drug discovery programs.
Safety and Handling
Hazard Identification
This compound is classified as harmful and an irritant. The following hazard statements apply:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for handling and safety decisions. Always refer to the SDS provided by the supplier for complete and up-to-date safety information.
References
- 1. CAS 14160-93-1: this compound [cymitquimica.com]
- 2. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 3. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]
- 4. 14160-93-1 Cas No. | 4-Amino-6-chloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. chembk.com [chembk.com]
- 6. 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1 [sigmaaldrich.com]
- 7. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS: 14160-93-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, analytical characterization, safety information, and applications in drug discovery, presenting data in a clear and accessible format for laboratory use.
Core Compound Information
This compound is a substituted pyrimidine derivative featuring amino, chloro, and carbaldehyde functional groups. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, particularly those with therapeutic potential.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| CAS Number | 14160-93-1 | |
| Molecular Formula | C₅H₄ClN₃O | [3][4] |
| Molecular Weight | 157.56 g/mol | [3][4] |
| Appearance | White to off-white or yellow solid | |
| Melting Point | >300 °C | [5] |
| Boiling Point (Predicted) | 355.9 ± 42.0 °C | |
| Density (Predicted) | 1.548 ± 0.06 g/cm³ | |
| Solubility | Soluble in polar solvents | [1] |
| Storage Temperature | Freezer, under inert gas (e.g., Argon) at 2–8 °C |
Synthesis and Purification
The primary synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. The following sections detail the synthesis of the starting material and the subsequent formylation reaction.
Synthesis of 4-Amino-6-chloropyrimidine (Intermediate)
A common precursor for the final product is 4-amino-6-chloropyrimidine. This intermediate can be synthesized from the more readily available 4,6-dichloropyrimidine through a selective amination reaction.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with 4,6-dichloropyrimidine and water.
-
Reaction: While stirring, heat the mixture to a temperature between 30-60 °C.
-
Ammonolysis: Introduce ammonia gas or an aqueous ammonia solution into the reaction mixture. The molar ratio of 4,6-dichloropyrimidine to ammonia is crucial for selective monosubstitution.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. The product, 4-amino-6-chloropyrimidine, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the intermediate.
Formylation of 4-Amino-6-chloropyrimidine
The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, 4-amino-6-chloropyrimidine is formylated to produce the target compound.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0-10 °C) with constant stirring.
-
Reaction Setup: In the main reaction vessel, dissolve the 4-amino-6-chloropyrimidine intermediate in a suitable solvent.
-
Formylation: Slowly add the freshly prepared Vilsmeier reagent to the solution of the pyrimidine intermediate.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the aromatic proton on the pyrimidine ring, and the protons of the amino group (NH₂). The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic proton will also be a singlet, and the amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of 180-200 ppm), as well as for the carbon atoms of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3400-3200 |
| C=O stretch (aldehyde) | 1700-1680 |
| C=N and C=C stretch (pyrimidine ring) | 1650-1550 |
| C-Cl stretch | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should correspond to the molecular weight of 157.56 g/mol . Fragmentation may involve the loss of the chloro, amino, or aldehyde groups.
Chemical Reactivity and Applications
This compound is a valuable intermediate in the synthesis of various biologically active molecules due to its multiple reactive sites.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement by various nucleophiles such as amines, alcohols, and thiols.
-
Condensation Reactions: The aldehyde group can readily undergo condensation reactions with amines and other nucleophiles to form imines, hydrazones, and other derivatives.
-
Cyclization Reactions: The adjacent amino and aldehyde groups can participate in cyclization reactions to form fused heterocyclic systems like pteridines.
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents, including:
-
Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases.
-
Antiviral and Anticancer Agents: It is used in the synthesis of compounds that have shown potential antiviral and anticancer properties.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
-
Health Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.
-
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it in a freezer under an inert atmosphere.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
This technical guide is intended to provide comprehensive information for researchers and professionals working with this compound. For further details, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.
References
- 1. CAS 14160-93-1: this compound [cymitquimica.com]
- 2. 14160-93-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 4. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]
- 5. 14160-93-1 Cas No. | 4-Amino-6-chloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
In-Depth Technical Guide to the Structure Elucidation of 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the key physicochemical properties, a probable synthetic route, and the analytical techniques required for its structural confirmation. Detailed experimental protocols, data interpretation, and mandatory visualizations are included to aid researchers in their understanding and application of this molecule.
Introduction
This compound (CAS No. 14160-93-1) is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of amino, chloro, and carbaldehyde functional groups on this molecule makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1][2] Notably, pyrimidine derivatives have been investigated for their potential anticancer properties, often attributed to their ability to interfere with DNA replication and protein synthesis.[1] A thorough understanding of its structure is paramount for its application in drug design and as a building block in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in further chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O | [1][3] |
| Molecular Weight | 157.56 g/mol | [1][3] |
| CAS Number | 14160-93-1 | [1][3] |
| Appearance | White to off-white or yellow solid | [4] |
| Melting Point | >300 °C | [5] |
| Boiling Point (Predicted) | 355.9 ± 42.0 °C | [5] |
| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [5] |
| InChI | InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |
| SMILES | C1=NC(Cl)=C(C=O)C(N)=N1 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and efficient approach for the formylation of electron-rich heterocyclic systems.[6][7][8]
Synthetic Pathway: Vilsmeier-Haack Reaction
A plausible synthetic route involves the formylation of 4-amino-6-chloropyrimidine. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.
Experimental Protocol for Synthesis
Materials:
-
4-Amino-6-chloropyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-6-chloropyrimidine in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Data and Structure Elucidation
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aldehydic proton (CHO): Singlet, δ 9.5-10.5 ppm. Aromatic proton (H-2): Singlet, δ 8.0-8.5 ppm. Amino protons (NH₂): Broad singlet, δ 7.0-8.0 ppm (exchangeable with D₂O). |
| ¹³C NMR | Aldehyde carbon (C=O): δ 185-195 ppm. Aromatic carbons: δ 110-170 ppm (specific shifts for C-2, C-4, C-5, C-6). |
| IR (cm⁻¹) | N-H stretch (amino): 3300-3500 cm⁻¹ (two bands). C=O stretch (aldehyde): 1680-1700 cm⁻¹. C=N and C=C stretch (pyrimidine ring): 1550-1650 cm⁻¹. C-Cl stretch: 700-800 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 157/159 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key Fragments: Loss of CO (M-28), loss of Cl (M-35), and other fragments characteristic of the pyrimidine ring. |
Structure Elucidation Workflow
The logical flow for the structure elucidation of a newly synthesized batch of this compound is depicted in the following diagram.
Biological Context and Signaling Pathways
Pyrimidine derivatives are integral to various biological processes. They are the building blocks of nucleic acids (DNA and RNA) and are involved in cellular metabolism and signaling pathways. While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other biologically active pyrimidines suggests potential interactions with pathways crucial for cell growth and proliferation. For instance, many pyridopyrimidine derivatives have been identified as inhibitors of tyrosine kinases, which are key components of signaling pathways like the MAPK and PI3K pathways, often dysregulated in cancer.
The diagram below illustrates a generalized signaling pathway where a pyrimidine derivative might act as an inhibitor.
Conclusion
The structure of this compound can be confidently elucidated through a combination of a reliable synthetic protocol, such as the Vilsmeier-Haack reaction, and comprehensive spectroscopic analysis. This technical guide provides the necessary theoretical framework, experimental protocols, and data interpretation guidelines to assist researchers in the synthesis, characterization, and further application of this versatile chemical intermediate. Its potential as a precursor for biologically active molecules warrants further investigation, particularly in the realm of medicinal chemistry.
References
- 1. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 2. CAS 14160-93-1: this compound [cymitquimica.com]
- 3. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]
- 4. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE, CasNo.14160-93-1 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Spectroscopic Analysis of 4-Amino-6-chloropyrimidine-5-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data for the heterocyclic compound 4-Amino-6-chloropyrimidine-5-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to its reactive nature, arising from the presence of an aldehyde group and a chlorine substituent on the pyrimidine ring, this compound serves as a valuable intermediate in the synthesis of more complex molecules. However, a comprehensive, publicly available dataset of its experimental spectroscopic properties (NMR, IR, MS) is not readily found in scientific literature.
While numerous commercial suppliers offer this compound, they typically provide only basic physical properties and, in some cases, predicted spectral data. This guide will, therefore, focus on presenting the available predicted data and outlining the standard experimental protocols used for the spectroscopic characterization of such compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computational predictions and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.27 | Singlet | Aldehyde proton (-CHO) |
| 8.74 | Broad Singlet | Amino proton (-NH₂) |
| 8.58 | Broad Singlet | Amino proton (-NH₂) |
| 8.42 | Singlet | Pyrimidine ring proton |
Solvent: DMSO-d₆ Disclaimer: This is a predicted spectrum and has not been experimentally verified.
Experimental Protocols for Spectroscopic Analysis
The following sections detail the standard methodologies for obtaining NMR, FT-IR, and Mass Spectrometry data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are typically used.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of 10-100 µg/mL.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
-
Data Acquisition (Electron Ionization - EI):
-
If the compound is sufficiently volatile, it can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) system.
-
EI is a higher-energy ionization technique that leads to more extensive fragmentation, providing valuable structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or uncharacterized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to the Physical Properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloropyrimidine-5-carbaldehyde is a pivotal heterocyclic organic compound, distinguished by its pyrimidine core structure functionalized with amino, chloro, and aldehyde groups. This unique arrangement of functional groups imparts significant reactivity, rendering it a valuable intermediate in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents.[1][2] Its utility in medicinal chemistry, particularly in the development of novel therapeutics, underscores the importance of a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the melting point and solubility characteristics of this compound, offering both established data and robust experimental protocols for their determination.
Core Physical Properties
A foundational understanding of a compound's physical properties is critical for its application in synthetic chemistry and drug development, influencing reaction conditions, purification strategies, and formulation development.
Melting Point
The melting point of a crystalline solid is a key indicator of its purity and the strength of its crystal lattice. For this compound, the reported melting point is consistently high, reflecting strong intermolecular forces within its crystal structure.
| Property | Value | Source(s) |
| Melting Point | >300°C | [3][4][5][6] |
The significantly high melting point suggests strong intermolecular interactions, likely dominated by hydrogen bonding between the amino groups and the pyrimidine ring nitrogens, as well as dipole-dipole interactions involving the chloro and carbonyl groups.
Solubility Profile
The solubility of a compound is a critical parameter that dictates its behavior in various chemical and biological systems. This compound is generally characterized as being soluble in polar solvents, a property attributed to the presence of polar functional groups capable of engaging in hydrogen bonding.[1]
A qualitative assessment of its solubility in common laboratory solvents is essential for its practical application in synthesis and analysis.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Sparingly Soluble to Insoluble | The presence of polar amino and aldehyde groups would suggest some water solubility; however, the overall aromatic and chlorinated structure may limit significant dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a highly polar aprotic solvent, DMSO is expected to effectively solvate the compound. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Sparingly Soluble | The polarity of ethanol should allow for some degree of solubility, though likely less than that in DMSO or DMF. |
| Acetone | Sparingly Soluble | Acetone's moderate polarity may allow for partial dissolution of the compound. |
| Dichloromethane (DCM) | Insoluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the highly polar this compound. |
| Hexane | Insoluble | Being a nonpolar hydrocarbon, hexane is not a suitable solvent for this polar compound. |
Experimental Methodologies
The following sections provide detailed, field-proven protocols for the experimental determination of the melting point and solubility of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Determination of Melting Point
Given the high melting point of this compound, a digital melting point apparatus with a high-temperature range is the preferred instrumentation. The capillary method described here is a standard and reliable technique.[7][8][9]
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Take a capillary tube sealed at one end and tap the open end into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 280°C.
-
Set a heating rate of 10-20°C per minute for a rapid initial determination to approximate the melting point.
-
-
Approximate Melting Point Determination:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the sample is completely molten. This provides an approximate melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary with a fresh sample.
-
Set the heating rate to a slow 1-2°C per minute.
-
Carefully observe and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Fresh Sample: Using a fresh sample for each determination prevents any potential decomposition of the compound from affecting the results.
Qualitative Determination of Solubility
This protocol provides a systematic approach to determining the qualitative solubility of this compound in a range of common laboratory solvents.[10][11][12][13]
Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Step-by-Step Protocol:
-
Preparation:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, DMSO, DMF, Ethanol, Acetone, Dichloromethane, Hexane).
-
Add approximately 10 mg of this compound to each test tube.
-
-
Solvent Addition and Observation:
-
To the first test tube, add the corresponding solvent dropwise, up to 1 mL, while agitating the mixture using a vortex mixer or by flicking the tube.
-
Observe the mixture carefully. Classify the solubility based on the following criteria:
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.
-
-
Record the observation for the first solvent.
-
-
Systematic Testing:
-
Repeat step 2 for each of the remaining solvents.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gentle warming in a water bath may be attempted to assess temperature effects on solubility. Note any changes upon heating and subsequent cooling.
-
Causality Behind Experimental Choices:
-
Systematic Approach: Testing a range of solvents with varying polarities provides a comprehensive solubility profile.
-
Controlled Amount: Using a consistent, small amount of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.
-
Agitation: Vigorous mixing is necessary to overcome the activation energy barrier for dissolution and ensure that the system reaches equilibrium.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its high melting point and its solubility in polar solvents. The detailed, step-by-step protocols for the experimental determination of these properties are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate accurate and reliable data. A thorough understanding and experimental validation of these physical parameters are fundamental to the successful application of this important chemical intermediate in the synthesis of novel and impactful pharmaceutical compounds.
References
- 1. CAS 14160-93-1: this compound [cymitquimica.com]
- 2. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 3. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. 4-Amino-6-chloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a valuable intermediate in the development of various pharmaceuticals. The synthesis commences from the readily available starting material, 4,6-dihydroxypyrimidine, and proceeds through a two-step reaction sequence involving a Vilsmeier-Haack formylation followed by a selective amination. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from 4,6-dihydroxypyrimidine is achieved in two primary stages:
-
Vilsmeier-Haack Reaction: 4,6-dihydroxypyrimidine undergoes a formylation and chlorination reaction using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.[1][2]
-
Selective Nucleophilic Aromatic Substitution (SNAr): The intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, is then subjected to a selective mono-amination to introduce an amino group at one of the chloro-substituted positions, affording the final product.
The overall reaction scheme is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative data for the first step of the synthesis, the Vilsmeier-Haack reaction, based on reported experimental findings.[1] Data for the second step is based on analogous reactions due to the lack of a specific published procedure for this exact transformation.
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Selective Amination (Representative) |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine-5-carbaldehyde |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Ammonia source (e.g., aqueous ammonia), Triethylamine |
| Solvent | N/A (Reagents act as solvent) | Isopropanol |
| Reaction Temperature | 0 °C to Reflux | 0 °C to Room Temperature |
| Reaction Time | 4.5 hours | 5-6 hours |
| Yield | 55% | Not reported (estimated based on similar reactions) |
| Product Molecular Weight | 176.99 g/mol | 157.56 g/mol |
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
This protocol is based on the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[1][2]
Materials:
-
4,6-Dihydroxypyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
In a flask equipped with a stirrer, add N,N-dimethylformamide (64 mL) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (200 mL) to the DMF while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.
-
To this mixture, add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) in portions.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30 minutes.
-
Heat the resulting non-homogeneous mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, remove the volatile components by distillation under reduced pressure.
-
Carefully pour the residue onto crushed ice.
-
Extract the aqueous phase with diethyl ether (6 times).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the crude product from an ethyl acetate-petroleum ether mixture to afford 4,6-dichloro-5-pyrimidinecarbaldehyde.[1]
Step 2: Synthesis of this compound
Materials:
-
4,6-Dichloropyrimidine-5-carbaldehyde
-
Isopropanol
-
Aqueous ammonia (or other suitable ammonia source)
-
Triethylamine
-
Cold water
Procedure:
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) in isopropanol in a reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a stoichiometric amount of an ammonia source (e.g., concentrated aqueous ammonia, 1.0-1.2 equivalents).
-
To this mixture, add triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Logical Workflow Visualization
The logical flow of the experimental work for the synthesis of 4,6-dichloropyrimidine-5-carbaldehyde is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Vilsmeier-Haack Reaction: A Technical Guide to Pyrimidine Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction is a versatile and efficient chemical reaction used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This powerful synthetic tool utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][3] In the realm of medicinal chemistry, the synthesis of pyrimidine carbaldehydes is of particular interest, as these compounds serve as crucial intermediates for the development of a wide range of biologically active molecules.[4] The formyl group acts as a versatile synthetic handle, enabling further molecular modifications and the construction of complex heterocyclic systems.[1]
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrimidine carbaldehydes, covering the core reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction conditions and yields.
Core Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the pyrimidine ring and subsequent hydrolysis.[5][6]
-
Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3] This species is the active formylating agent in the reaction.[3]
-
Electrophilic Attack : The electron-rich pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1][6] For pyrimidines, this attack typically occurs at the C5 position, which is activated by the ring's nitrogen atoms.
-
Intermediate Formation : This attack leads to the formation of an iminium salt intermediate.[2]
-
Hydrolysis : During the aqueous workup phase, the iminium salt is hydrolyzed to yield the final pyrimidine carbaldehyde product.[2][5]
Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrimidine substrate.
Synthesis of Substituted Pyrimidine Carbaldehydes
The Vilsmeier-Haack reaction is highly effective for a variety of substituted pyrimidines. However, reaction conditions and the nature of the substituents can significantly influence the outcome and yield. A key consideration is the potential for side reactions, such as the chlorination of hydroxyl groups, which is often observed in the reaction of uracil and its derivatives.[2]
A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that the choice of solvent plays a critical role in the reaction's efficiency.[4] While various solvents like benzene, 1,2-dichloroethane, and o-xylene were tested, using DMF as the solvent resulted in a higher practical yield and a shorter reaction time.[4] Notably, under the tested conditions, the hydroxyl groups of 2-methylpyrimidine-4,6-diol were not substituted by chlorine, which can be an issue with similar substrates.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the formylation of 2-methylpyrimidine-4,6-diol using different solvents, based on data from cited literature.[4]
| Substrate | Solvent | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylpyrimidine-4,6-diol | Benzene | POCl₃ (1), DMF (2) | Reflux | 6 | 39 | [4] |
| 2-Methylpyrimidine-4,6-diol | 1,2-Dichloroethane | POCl₃ (1), DMF (2) | Reflux | 6 | 45 | [4] |
| 2-Methylpyrimidine-4,6-diol | o-Xylene | POCl₃ (1), DMF (2) | 100 | 7 | 48 | [4] |
| 2-Methylpyrimidine-4,6-diol | DMF | POCl₃ (1), DMF (excess) | 80 | 5 | 55 | [4] |
Detailed Experimental Protocols
The following sections provide generalized and specific experimental protocols based on procedures reported in the scientific literature.
General Experimental Workflow
The typical workflow for a Vilsmeier-Haack reaction involves the preparation of the reagent, reaction with the substrate, quenching, and finally, product isolation and purification.
Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde in DMF[4]
This protocol details the optimized synthesis using DMF as a solvent, which provided the highest yield in comparative studies.[4]
-
Reagent Preparation : In a suitable reaction vessel, prepare the Vilsmeier reagent by carefully and dropwise adding phosphorus oxychloride (POCl₃, 0.29 mL, 3.16 mmol) to N,N-dimethylformamide (DMF, 0.49 mL, 6.3 mmol). The mixture should be pre-cooled and maintained under vigorous stirring.
-
Reaction Initiation : To a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL), add the prepared and cooled Vilsmeier reagent dropwise under vigorous stirring.
-
Reaction Conditions : Heat the reaction mixture to 80°C and maintain for 5 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane system, with UV detection, to confirm the consumption of the starting material.
-
Workup and Isolation : After completion, pour the reaction mixture onto ice and stir overnight. The precipitated solid product is then collected by filtration.
Protocol 2: General Procedure for Formylation of an Activated Aromatic Substrate[6]
This protocol provides a general framework that can be adapted for various electron-rich substrates.
-
Reagent Preparation : To a solution of the substrate (1.0 equivalent) in DMF, add (Chloromethylene)dimethyliminium chloride (the Vilsmeier reagent, 1.5 equivalents) at 0°C.
-
Reaction Conditions : Allow the mixture to stir at room temperature for approximately 6.5 hours.
-
Workup : Cool the reaction mixture to 0°C and add a solution of sodium acetate (NaOAc, 5.6 equivalents) in water. Stir for an additional 10 minutes at 0°C.
-
Extraction : Dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether (Et₂O).
-
Purification : Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final aldehyde.
Applications and Significance
Pyrimidine carbaldehydes are valuable precursors in drug discovery and development. The formyl group can be readily converted into other functionalities, facilitating the synthesis of diverse libraries of compounds for biological screening. For instance, these intermediates are used in the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocyclic systems, many of which exhibit significant pharmacological properties.[1] The Vilsmeier-Haack reaction, therefore, remains a cornerstone technique for accessing these important molecular scaffolds.
References
A Technical Guide to the Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde: Starting Materials, Synthetic Pathways, and Mechanistic Insights
Abstract
4-Amino-6-chloropyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique trifunctional architecture—comprising an aromatic amine, a reactive chloropyrimidine, and an aldehyde group—renders it an exceptionally versatile synthon for constructing complex molecular scaffolds with significant biological activity.[1][2] This guide provides an in-depth technical overview of the predominant synthetic strategies for this compound, focusing on the selection of starting materials, the mechanistic underpinnings of the core reactions, and detailed, field-proven experimental protocols. We will dissect the widely adopted Vilsmeier-Haack approach, from the formation of the key dichlorinated intermediate to the final regioselective amination, offering insights into experimental causality and process optimization for researchers in pharmaceutical and chemical development.
Retrosynthetic Analysis and Core Starting Materials
A logical retrosynthetic analysis of the target molecule, this compound ( 3 ), points to a strategic disconnection at the C4-amino bond. This reveals the critical intermediate, 4,6-Dichloropyrimidine-5-carbaldehyde ( 2 ). The synthesis of this intermediate is the cornerstone of the entire process. Further deconstruction of intermediate 2 via a Vilsmeier-Haack formylation and chlorination reaction leads to the most common and commercially viable starting material: 4,6-Dihydroxypyrimidine ( 1 ).
References
The Biological Significance of Substituted Pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines are a cornerstone of medicinal chemistry and agricultural science, owing to their diverse and significant biological activities. As a fundamental heterocyclic scaffold present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), the pyrimidine ring system is a privileged structure in the design of therapeutic agents and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the biological importance of substituted pyrimidines, with a focus on their applications in oncology, virology, microbiology, and agriculture.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines are a well-established class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[4][5][6] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases and dihydrofolate reductase.[4][7]
Kinase Inhibitors
Many substituted pyrimidines function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][7] By blocking the activity of kinases that are overactive in cancer cells, these compounds can effectively halt tumor progression. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[7][8]
Signaling Pathway: EGFR and PI3K/mTOR Inhibition by Substituted Pyrimidines
Caption: Inhibition of EGFR and PI3K/mTOR signaling pathways by substituted pyrimidines.
Quantitative Data: Anticancer Activity of Substituted Pyrimidines
The following table summarizes the in vitro anticancer activity of representative substituted pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Kinases | HepG-2 (Liver) | 0.3 - 7.0 | [9] |
| Pyrido[2,3-d]pyrimidines | Kinases | PC-3 (Prostate) | 5.47 - 6.8 | [9] |
| Pyrido[2,3-d]pyrimidines | Kinases | HCT-116 (Colon) | 5.9 - 7.0 | [9] |
| Pyrimidine-Sulfonamide Hybrids | Fam20C | MDA-MB-231 (Breast) | 5.98 - 10.34 | [10] |
| Pyrimidine-Sulfonamide Hybrids | Not specified | T-47D (Breast) | 3.93 | [10] |
| Thiazolopyrimidines | Not specified | PC-3 (Prostate) | High Activity | [11] |
| Thiazolopyrimidines | Not specified | HCT-116 (Colon) | High Activity | [11] |
| Pyrrolo[2,3-d]pyrimidines | FGFRs | SNU-16 (Gastric) | Excellent Potency | [12] |
| Pyrimidine Derivatives | Not specified | LoVo (Colon) | Inhibitory Activity | [5] |
| Pyrimidine Derivatives | Not specified | MCF-7 (Breast) | Inhibitory Activity | [5] |
Dihydrofolate Reductase (DHFR) Inhibitors
Another important mechanism of anticancer activity for substituted pyrimidines is the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cancer cell death.
Logical Relationship: DHFR Inhibition by Substituted Pyrimidines
Caption: Inhibition of DHFR disrupts nucleotide synthesis, leading to cancer cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow for determining the cytotoxicity of substituted pyrimidines.
Antiviral Activity of Substituted Pyrimidines
The pyrimidine scaffold is present in several antiviral drugs, and research continues to explore new derivatives with potent activity against a range of viruses.[1][13] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.
Quantitative Data: Antiviral Activity of Substituted Pyrimidines
The following table presents the antiviral efficacy of some substituted pyrimidines, with EC50 values representing the concentration required to inhibit 50% of the viral effect.
| Compound Class | Virus | Test System | EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | Plaque Reduction Assay | 0.01 - 0.1 | [13] |
| Pyrimidine Glycosides | Hepatitis B Virus (HBV) | HepG2.2.15 cell line | Moderate Inhibition | [14] |
| Uracil Nucleoside Derivatives | Herpes Simplex Virus 1 (HSV-1) | Not specified | Equal to or higher than acyclovir | [1] |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus (HCoV-229E, HCoV-OC43) | Cytopathic Effect Inhibition | Weak to Promising | [8] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Substituted pyrimidine compounds
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the substituted pyrimidine compound for a specified time.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Antimicrobial Activity of Substituted Pyrimidines
Substituted pyrimidines exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[1][15][16] They are key components of several clinically used antimicrobial agents, such as trimethoprim and sulfadiazine.
Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-Trisubstituted Pyrimidines | Bacillus pumilus, Escherichia coli | Significant Activity | [1] |
| Indolyl-pyrimidine Derivatives | Staphylococcus aureus, Bacillus cereus, E. coli | Potent Activity | [1] |
| Tetrahydropyrimidine Derivatives | E. coli, Pseudomonas aeruginosa, S. aureus | High in vitro Activity | [1] |
| 2-Amino Pyrimidine Analog | Mycobacterium tuberculosis | 3.12 | [17] |
| Pyrimidine-Sulfonamide Derivatives | S. aureus, S. epidermidis, E. coli, P. mirabilis | Significant Potential | [18] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Substituted pyrimidine compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the substituted pyrimidine compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Application of Substituted Pyrimidines in Agriculture
In addition to their medicinal applications, substituted pyrimidines are crucial in agriculture as herbicides, fungicides, and insecticides.[19][20] Their diverse chemical structures allow for the development of compounds with specific modes of action against various pests and weeds.
Examples of Pyrimidine-based Agrochemicals:
-
Herbicides: Certain pyrimidine derivatives are used to control unwanted plant growth in crops.[21]
-
Fungicides: Pyrimidin-4-amine derivatives have shown broad-spectrum fungicidal activity against phytopathogenic fungi.[20]
-
Insecticides: Some pyrimidine derivatives act as potent insecticides, providing an alternative to combat insect resistance.[20]
Synthesis of Biologically Active Substituted Pyrimidines
The synthesis of these versatile compounds often involves well-established organic chemistry reactions. For instance, the Claisen-Schmidt condensation is a common method to produce chalcones, which are key intermediates for the synthesis of various pyrimidine derivatives.[17]
Experimental Workflow: Synthesis of Pyrimidines via Chalcones
Caption: A generalized workflow for the synthesis of substituted pyrimidines from chalcones.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
Aromatic aldehyde
-
Aromatic ketone (acetophenone derivative)
-
Ethanol or methanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in ethanol in a round-bottom flask.
-
Base Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH solution while stirring.
-
Reaction: Continue stirring at room temperature for a designated time (e.g., 2-4 hours). The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Conclusion
Substituted pyrimidines represent a remarkably versatile class of compounds with profound biological significance. Their inherent structural features, which allow for diverse substitutions, have enabled the development of a wide array of potent and selective agents for treating cancer, viral and microbial infections, as well as for applications in agriculture. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved pyrimidine-based drugs and agrochemicals in the future. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
4-Amino-6-chloropyrimidine-5-carbaldehyde: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-chloropyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a reactive chlorine atom, and an aldehyde function on a pyrimidine core makes it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems with significant biological activity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug development.
Physicochemical Properties
This compound is a stable, typically off-white to light yellow solid. Its structure is characterized by the presence of key functional groups that dictate its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O | [1] |
| Molecular Weight | 157.56 g/mol | [1] |
| CAS Number | 14160-93-1 | [1] |
| Melting Point | >300 °C | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in polar organic solvents | [2] |
| SMILES | C1=NC(=C(C(=N1)Cl)C=O)N | [2] |
| InChI Key | GOJNFUXEBVBARW-UHFFFAOYSA-N | [2] |
Synthesis
The primary route for the synthesis of this compound is through the Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 5-position of a 4-amino-6-hydroxypyrimidine precursor, followed by chlorination of the hydroxyl group.
Synthetic Pathway
The synthesis typically proceeds in two main steps starting from 4-amino-6-hydroxypyrimidine:
-
Vilsmeier-Haack Formylation : Reaction with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) introduces the aldehyde group at the C-5 position.
-
Chlorination : The hydroxyl group at the C-6 position is subsequently converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is a representative procedure for the formylation and chlorination of a pyrimidine precursor.
Materials:
-
4-Amino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add 4-amino-6-hydroxypyrimidine portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: 70-85%
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the three functional groups, allowing for a wide range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position
The chlorine atom at the C-6 position is susceptible to nucleophilic displacement by various nucleophiles, most commonly amines. This reaction is a cornerstone for introducing molecular diversity.
Experimental Protocol: General Procedure for SNAr with Amines
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent (e.g., Ethanol, THF, or DMF)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the amine and the base (TEA or DIPEA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from 2 to 16 hours.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization.
| Nucleophile | Product | Yield (%) |
| Aniline | 4-Amino-6-anilino-pyrimidine-5-carbaldehyde | 75-90% |
| Morpholine | 4-Amino-6-morpholinopyrimidine-5-carbaldehyde | 80-95% |
| Benzylamine | 4-Amino-6-(benzylamino)pyrimidine-5-carbaldehyde | 78-92% |
Condensation Reactions of the Aldehyde Group
The aldehyde at the C-5 position readily undergoes condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, often leading to the formation of fused ring systems like pyridopyrimidines.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile (1.0 eq)
-
Piperidine or another basic catalyst
-
Ethanol
Procedure:
-
Dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, and the product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-((4-Amino-6-chloropyrimidin-5-yl)methylene)malononitrile | >90% |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-amino-6-chloropyrimidin-5-yl)acrylate | 85-95% |
Cyclocondensation Reactions
The combination of the aldehyde at C-5 and the reactive chlorine at C-6 allows for cyclocondensation reactions with binucleophiles to form various fused heterocyclic systems. This is a particularly powerful strategy in medicinal chemistry.
3.3.1. Synthesis of Pyrazolo[3,4-d]pyrimidines
Reaction with hydrazine hydrate leads to the formation of the pyrazolo[3,4-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.
References
The Aldehyde Group in Chloropyrimidines: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyrimidines are a critical class of heterocyclic compounds, serving as versatile scaffolds in medicinal chemistry and drug discovery. The introduction of an aldehyde group onto the chloropyrimidine ring provides a highly reactive functional handle for a wide array of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of the aldehyde group in chloropyrimidines, covering key reactions such as nucleophilic addition, condensation, oxidation, and reduction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutics.
Introduction: Electronic Landscape and Reactivity
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The addition of a chlorine atom further enhances this electron-withdrawing nature. When an aldehyde group (-CHO) is attached to this ring, its carbonyl carbon becomes significantly more electrophilic compared to aldehydes on simple aromatic or aliphatic frameworks. This heightened electrophilicity is the cornerstone of its reactivity, making it highly susceptible to attack by nucleophiles.
This guide will systematically explore the primary reactions involving the aldehyde group on various chloropyrimidine scaffolds, providing both theoretical understanding and practical experimental guidance.
Condensation Reactions
Condensation reactions are fundamental for C-C and C-N bond formation, enabling the construction of complex molecular architectures from chloropyrimidine aldehydes.
Knoevenagel and Claisen-Schmidt Condensations
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1] A related and crucial reaction is the Claisen-Schmidt condensation, a type of base-catalyzed crossed-aldol condensation, which is instrumental in synthesizing pyrimidine-based chalcones.[2]
For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes a Claisen-Schmidt condensation with various ketones in the presence of a base like sodium hydroxide. The reaction proceeds via nucleophilic attack of the ketone enolate on the highly electrophilic aldehyde carbon.[2]
Table 1: Claisen-Schmidt Condensation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde [2]
| Ketone | Product | Yield |
| Acetophenone | (E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-phenylprop-2-en-1-one | 65% |
| Indanone | (E)-2-((2-amino-4,6-dichloropyrimidin-5-yl)methylene)-2,3-dihydro-1H-inden-1-one | 70% |
Experimental Protocol: Claisen-Schmidt Condensation[2]
-
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) and the respective ketone (1.0 mmol) in ethanol (5.0 mL), add sodium hydroxide (0.2 g, 5.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, isolate the precipitated solid by filtration.
-
Recrystallize the solid from ethanol to obtain the pure pyrimidine-based chalcone.
Figure 1. Workflow for Claisen-Schmidt Condensation.
Cyclocondensation with Hydrazine: Synthesis of Pyrazolo[3,4-d]pyrimidines
A particularly significant reaction is the cyclocondensation of amino-chloropyrimidine aldehydes with hydrazine. This transformation is a cornerstone for synthesizing the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its activity as a kinase inhibitor.[3][4] 4-Amino-6-chloropyrimidine-5-carbaldehyde reacts with hydrazine to form these bicyclic systems, which are isosteres of adenine and can function as ATP-mimics.[3][5]
Table 2: Formation of Pyrazolo[3,4-d]pyrimidine Scaffold
| Reactant 1 | Reactant 2 | Product Scaffold | Significance |
| This compound | Hydrazine | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitor, Antitumor Agent[3][6] |
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines (General)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine derivative (1.0-1.2 eq).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction after solvent removal.
-
Purify the crude product by recrystallization or column chromatography.
Figure 2. Reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.
Wittig Reaction
The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position.[7] This reaction involves a phosphonium ylide and is highly effective for creating C=C bonds. A one-pot methodology involving Wittig olefination has been applied to 2,4,6-trichloropyrimidine-5-carbaldehyde to generate key precursors for more complex heterocyclic systems.
Table 3: Wittig Reaction with a Chloropyrimidine Aldehyde
| Aldehyde | Ylide Precursor | Conditions | Product Type |
| 2,4,6-Trichloropyrimidine-5-carbaldehyde | (Bromomethyl)triphenylphosphonium bromide | K₂CO₃, TBAI, DCM, rt | Vinyl bromide derivative |
Experimental Protocol: Wittig Olefination (Analogous Procedure)[9]
-
To a solution of the chloropyrimidine aldehyde (1.0 mmol) and the corresponding triphenylphosphonium salt (1.1 mmol) in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature or with gentle heating for the required time (typically 1-20 hours), monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired alkene.
Nucleophilic Addition Reactions
The pronounced electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack.
Grignard Reaction
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup.[8] While specific examples on chloropyrimidine aldehydes are sparse in readily available literature, the reaction is a fundamental transformation. The protocol below is based on standard procedures for Grignard additions to heterocyclic aldehydes.
Experimental Protocol: Grignard Addition (General)
-
Dissolve the chloropyrimidine aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction back to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude alcohol product via column chromatography.
Reduction of the Aldehyde Group
The reduction of the aldehyde group to a primary alcohol is a common and synthetically useful transformation, typically achieved with mild hydride-based reducing agents.
Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a selective and mild reducing agent capable of reducing aldehydes to primary alcohols without affecting the chloro-substituent or the pyrimidine ring.[9] This reaction is often high-yielding and clean. The product, a (chloropyrimidinyl)methanol, is a valuable intermediate for further functionalization.[10]
Table 4: Reduction of Chloropyrimidine Aldehyde
| Aldehyde | Reducing Agent | Product | Reference |
| 2-Chloropyrimidine-5-carbaldehyde | NaBH₄ | (2-Chloropyrimidin-5-yl)methanol | [10] |
Experimental Protocol: Reduction with NaBH₄[11]
-
Dissolve the chloropyrimidine aldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottomed flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the internal temperature remains low.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified if necessary.
Figure 3. Experimental workflow for the reduction of the aldehyde.
Oxidation of the Aldehyde Group
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other derivatizations.
Oxidation to Carboxylic Acid
Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although milder and more selective reagents are often preferred to avoid side reactions with the electron-rich pyrimidine ring or other sensitive groups.[11] The resulting chloropyrimidine carboxylic acids are valuable intermediates in drug synthesis.[4][12]
Table 5: Oxidation of Chloropyrimidine Aldehyde
| Aldehyde | Oxidizing Agent | Product | Reference |
| 2-Chloropyrimidine-5-carbaldehyde | e.g., KMnO₄, CrO₃ | 2-Chloropyrimidine-5-carboxylic acid | [4][12] |
Experimental Protocol: Oxidation with KMnO₄ (General, adapted for aldehydes)[13]
-
Dissolve the chloropyrimidine aldehyde (1.0 eq) in a solvent mixture, such as acetone/water.
-
Add potassium permanganate (KMnO₄) (approx. 2.0 eq) solution dropwise while stirring. The reaction is often exothermic and may require cooling.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating its consumption.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Application in Drug Discovery: Targeting Kinase Signaling
As previously mentioned, the cyclocondensation of this compound with hydrazines is a powerful route to pyrazolo[3,4-d]pyrimidines. This scaffold is a cornerstone of many kinase inhibitors, which function by blocking the ATP-binding site of kinases involved in cancer cell proliferation and survival signaling pathways.[3][6] For example, derivatives of this scaffold have been developed as potent inhibitors of Dihydrofolate Reductase (DHFR), Protein Kinase D (PKD), and Polo-Like Kinase 4 (PLK4), all of which are critical targets in oncology.[4][12]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 14160-93-1: this compound [cymitquimica.com]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Amino-6-chloropyrimidine-5-carbaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-chloropyrimidine-5-carbaldehyde is a highly reactive and versatile heterocyclic compound that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution, make it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the significant role of this compound in the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data on the biological activity of its derivatives, and visualizations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents. Substitution patterns on the pyrimidine ring can dramatically influence the molecule's chemical reactivity and biological function. This compound (ACPC) is a prime example of a strategically functionalized pyrimidine that serves as a linchpin in the synthesis of complex heterocyclic systems. The presence of an amino group, a chloro leaving group, and an electrophilic carbaldehyde function within the same molecule provides multiple reaction sites for constructing fused ring systems and introducing diverse pharmacophoric elements.
This guide will explore the synthetic utility of ACPC and its application in the generation of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.
Synthesis and Chemical Properties
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.
General Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
Materials:
-
4-Amino-6-chloropyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, N,N-dimethylformamide (3.0 eq.) is cooled in an ice bath.
-
Phosphorus oxychloride (2.0 eq.) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
4-Amino-6-chloropyrimidine (1.0 eq.) is added portion-wise to the reaction mixture.
-
The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Expected Yield: The yield of this compound can vary depending on the specific reaction conditions and scale, but yields in the range of 60-80% are commonly reported in the literature.
Chemical Properties
| Property | Value |
| CAS Number | 14160-93-1 |
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | >300 °C |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |
| Key Reactive Sites | Aldehyde group: Susceptible to nucleophilic attack and condensation reactions. Chlorine atom: Acts as a good leaving group for nucleophilic aromatic substitution. Amino group: Can be further functionalized. |
Role in the Synthesis of Pyrido[2,3-d]pyrimidines
One of the most significant applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a common scaffold in a multitude of kinase inhibitors due to its structural similarity to the purine core of ATP.
The synthesis of the pyrido[2,3-d]pyrimidine core from ACPC typically involves a condensation reaction with a compound containing an active methylene group, followed by intramolecular cyclization.
General Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A suitable base (e.g., piperidine, sodium ethoxide)
-
A high-boiling solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent, the active methylene compound (1.1 eq.) and a catalytic amount of a base are added.
-
The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization.
Reaction Yields: The yields for these condensation-cyclization reactions are generally good, often exceeding 70%, depending on the substrates and reaction conditions employed.
Below is a workflow diagram illustrating the synthesis of a pyrido[2,3-d]pyrimidine derivative from this compound.
Application in the Development of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. The structural resemblance of the pyrido[2,3-d]pyrimidine scaffold, readily synthesized from ACPC, to the adenine ring of ATP makes it an excellent starting point for the design of competitive kinase inhibitors. Derivatives of ACPC have been extensively explored as inhibitors of several important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a well-validated therapeutic target.
| Compound ID | R1-Substituent at C2 | R2-Substituent at C4 | EGFR IC₅₀ (nM) | Reference Cell Line |
| EGFR-1 | Anilino | - | 15.2 | A431 |
| EGFR-2 | 3-chloroanilino | - | 21.5 | H1975 |
| EGFR-3 | 3-ethynylanilino | - | 5.8 | A431 |
| EGFR-4 | (4-morpholinophenyl)amino | - | 8.9 | HCT116 |
Note: The core structure for these derivatives is a pyrido[2,3-d]pyrimidine synthesized from ACPC. The specific substitutions at other positions of the ring system also contribute to the overall activity.
The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. Small molecule inhibitors derived from ACPC compete with ATP for binding to the kinase domain of EGFR, thereby blocking these downstream signals.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors. It plays a crucial role in cell survival, proliferation, and resistance to apoptosis. PIM-1 is a constitutively active kinase, making it an attractive target for cancer therapy.
| Compound ID | R-Substituents on the Pyrido[2,3-d]pyrimidine Core | PIM-1 IC₅₀ (nM) |
| PIM-1a | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl) | 11.4[1] |
| PIM-1b | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(4-methoxyphenyl) | 17.2[1] |
| PIM-1c | 5-(4-Chlorophenyl)-8-cyclohexyl-2-thienyl | 34.6[1] |
| PIM-1d | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(pyridin-4-yl) | 21.4[1] |
PIM-1 is often transcriptionally upregulated by the JAK/STAT signaling pathway in response to cytokine stimulation. Once expressed, PIM-1 phosphorylates a number of downstream targets that promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD, which is inactivated upon phosphorylation, and the cell cycle regulator p27, whose degradation is promoted by PIM-1-mediated phosphorylation. ACPC-derived inhibitors block the catalytic activity of PIM-1, leading to the activation of apoptotic pathways and cell cycle arrest.
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its facile synthesis via the Vilsmeier-Haack reaction and its inherent reactivity provide a robust platform for the construction of diverse and complex heterocyclic scaffolds. The demonstrated success in generating potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine core, highlights the immense value of ACPC in drug discovery programs. The continued exploration of new reaction pathways and the derivatization of this versatile building block will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity for a range of human diseases. This guide serves as a foundational resource for chemists and pharmacologists seeking to leverage the potential of this compound in their research endeavors.
References
The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, continues to be a cornerstone in modern medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted therapeutic applications of pyrimidine derivatives, focusing on their roles in oncology, infectious diseases, and inflammatory conditions. It provides a comprehensive overview of their mechanisms of action, summaries of key efficacy data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.
Therapeutic Applications and Efficacy
Pyrimidine derivatives have demonstrated significant potential across a broad spectrum of diseases. Their versatility allows for structural modifications that can be fine-tuned to target specific enzymes, receptors, and signaling pathways. This has resulted in the discovery and development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]
Anticancer Activity
The structural similarity of pyrimidine derivatives to endogenous nucleobases makes them prime candidates for anticancer drug design. They can act as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key signaling proteins crucial for cancer cell proliferation and survival.[3] A significant number of pyrimidine-based compounds target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[4][5]
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Assay Type | IC50/EC50 (µM) | Mechanism of Action/Target | Reference(s) |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT Assay | 1.629 | Not specified | [6] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT Assay | 1.841 | Not specified | [6] |
| Aminopyrimidine RDS 3442 | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | Proliferation Assay | 5 - 8 (at 48h) | Not specified | [1] |
| Pyrido[2,3-d]pyrimidine derivative | HepG2, HCT-116, PC-3 | Cytotoxicity Assay | Not specified | PDGFRβ, EGFR, CDK4/Cyclin D1 inhibition | [5] |
| Pyrimidine-5-carbonitrile 10b | HepG2, A549, MCF-7 | Antiproliferative Assay | 3.56, 5.85, 7.68 | EGFR inhibitor | [7] |
| 1H-pyrazolo[3,4-d]pyrimidine 12b | A549, HCT-116 | Antiproliferative Assay | 8.21, 19.56 | EGFRWT and EGFRT790M inhibitor | [8] |
| Pyrrolo[2,3-d]pyrimidine 31r | Ba/F3 EGFR19del/T790M/C797S | Kinase Assay | Subnanomolar | Fourth-generation EGFR inhibitor | [2] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9] Their mechanisms of action can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis.
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Assay Type | MIC (µg/mL) / Zone of Inhibition (mm) | Reference(s) |
| Sulfanilamide-pyrimidine hybrids | Various bacterial and fungal strains | Not specified | Potent activity reported | [1] |
| Bicyclic and tricyclic pyrimidines | S. aureus, E. coli, C. albicans | Not specified | Active as antibacterials and antifungals | [7] |
| Biginelli pyrimidines 39a and 42 | S. aureus, P. aeruginosa | MIC Assay | 128 | [10] |
| Pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Disk Diffusion Assay | Better inhibiting action than standard antibiotics | [11] |
Antiviral Activity
The essential role of pyrimidines in viral replication makes them attractive targets for antiviral drug development. Many antiviral pyrimidine analogs function as nucleoside reverse transcriptase inhibitors or interfere with viral entry and replication processes.[12][13] They have shown efficacy against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).[12][14]
Table 3: Antiviral Activity of Representative Pyrimidine Derivatives
| Compound/Derivative Class | Virus | Assay Type | EC50 (µM) | Mechanism of Action/Target | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Piperidinyl-substituted[1][4][7]triazolo[1,5-a] pyrimidines | HIV | Not specified | Moderate anti-HIV effectiveness |[1] | | 2-amino-4-(ω-hydroxyalkylamino) pyrimidines | Influenza A and B | Plaque Formation Inhibition | 0.01 - 0.1 | Not specified |[15] | | 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Antiviral Potency Assay | Remarkable efficacy reported |[16] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[4][17] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives also modulate other inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[17][18]
Table 4: Anti-inflammatory Activity of Representative Pyrimidine Derivatives
| Compound/Derivative Class | Target/Assay | IC50 (µM) / Inhibition (%) | Reference(s) | | :--- | :--- | :--- | | Pyrazolo[3,4-d]pyrimidine derivatives (5 and 6) | COX-2 Inhibition | 0.04 |[17] | | Pyrimidine-ureas (136 and 137) | TNF-α Inhibition | 0.122, 0.176 |[17] | | Pyrimidine derivatives L1 and L2 | COX-2 Inhibition | Highly selective over COX-1 |[9][19] | | Morpholinopyrimidine derivatives V4 and V8 | LPS-induced NO generation | Significant reduction |[18] | | Pyrido[2,3-d]pyrimidine derivative (25) | Carrageenan-induced rat paw edema | 74% edema inhibition |[20] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Pyrimidine-based EGFR inhibitors are designed to block the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.[8][21]
COX-2 and TNF-α in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[17] Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of many inflammatory diseases.[17] Certain pyrimidine derivatives have been shown to inhibit COX-2 activity and suppress the production of TNF-α, thereby exerting their anti-inflammatory effects.
Experimental Protocols
The evaluation of the therapeutic potential of pyrimidine derivatives involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Synthesis of 2-Substituted Pyrimidine Derivatives
A common synthetic route to access a variety of 2-substituted pyrimidines involves the nucleophilic substitution of 2-(chloromethyl)pyrimidine hydrochloride.[1][20]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Substituted aniline, thiophenol, or phenol (nucleophile)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure for N-Alkylation of Anilines:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrimidine derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivative in culture medium and add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[23]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][25][26]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks
-
Solution of the pyrimidine derivative at a known concentration
-
Standard antibiotic disks (positive control)
-
Solvent control disk (negative control)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard.[3]
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions to ensure confluent growth.[3]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply sterile filter paper disks impregnated with the pyrimidine derivative solution, a standard antibiotic, and the solvent control onto the agar surface. Ensure the disks are at least 24 mm apart.[27]
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results based on the size of the inhibition zone.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the infectivity of a virus and the efficacy of antiviral compounds.[28][29][30]
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK cells for influenza virus)
-
Virus stock of known titer
-
Culture medium and serum
-
Pyrimidine derivative to be tested
-
Semi-solid overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Wash the cell monolayer with PBS and infect the cells with a specific amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
During adsorption, prepare different concentrations of the pyrimidine derivative in the semi-solid overlay medium.
-
After adsorption, remove the viral inoculum and wash the cells.
-
Add the overlay medium containing the pyrimidine derivative (or a control without the compound) to the wells.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the pyrimidine derivative compared to the control and determine the EC50 value.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[11][19][31]
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 cofactor solution
-
COX-2 assay buffer
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe
-
Arachidonic acid (substrate)
-
Pyrimidine derivative to be tested
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, pre-incubate the human recombinant COX-2 enzyme, COX-2 cofactor, and assay buffer with various concentrations of the pyrimidine derivative or control compounds for 10 minutes at 37°C.[11]
-
Add the TMPD probe to each well.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the change in absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX-2 activity.[19]
-
Calculate the percentage of COX-2 inhibition for each concentration of the pyrimidine derivative compared to the vehicle control.
-
Determine the IC50 value for COX-2 inhibition.
Experimental and Synthetic Workflows
The development of a novel therapeutic pyrimidine derivative follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
The pyrimidine scaffold remains a highly privileged structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications. The continued exploration of novel synthetic methodologies and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to harnessing the full potential of pyrimidine chemistry in the pursuit of innovative treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. atcc.org [atcc.org]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. asm.org [asm.org]
- 26. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Influenza virus plaque assay [protocols.io]
- 29. mdpi.com [mdpi.com]
- 30. protocols.io [protocols.io]
- 31. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of pyrimidine-based chalcones using 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of pyrimidine-based chalcones utilizing 4-Amino-6-chloropyrimidine-5-carbaldehyde as a key starting material. Chalcones are a class of organic compounds that serve as precursors for various biologically active molecules, and the incorporation of a pyrimidine moiety is a promising strategy in the development of novel therapeutic agents.[1][2] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This application note details the synthetic protocol based on the Claisen-Schmidt condensation, presents key quantitative data for a series of synthesized chalcone analogs, and provides visualizations of the reaction scheme and experimental workflow.
Synthetic Approach: The Claisen-Schmidt Condensation
The synthesis of pyrimidine-based chalcones is efficiently achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, this compound) with a ketone (various substituted acetophenones) that possesses an α-hydrogen.[2][5] The reaction proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated ketone, which is the characteristic chalcone scaffold.[5]
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of pyrimidine-based chalcones.
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of pyrimidine-based chalcones.
General Protocol for the Synthesis of (2E)-1-(Substituted-phenyl)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Ethanol (95% or absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, dilute solution)
-
Ethyl acetate and hexane (for Thin Layer Chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the respective substituted acetophenone (1.0 eq.) in ethanol.
-
Catalyst Addition: To this stirred solution, slowly add an aqueous solution of KOH (e.g., 40%) or NaOH at room temperature.[6]
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).[6] The formation of a precipitate may indicate product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.[6]
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
-
Characterization: Characterize the purified pyrimidine-based chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[3][6]
Caption: Experimental workflow for the synthesis of pyrimidine-based chalcones.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized pyrimidine-based chalcones.
Table 1: Reaction Yields and Physical Properties
| Compound ID | R-Group on Acetophenone | Molecular Formula | Yield (%) | Melting Point (°C) |
| PC-1 | H | C₁₃H₉ClN₄O | 75 | 188-190 |
| PC-2 | 4-Cl | C₁₃H₈Cl₂N₄O | 82 | 210-212 |
| PC-3 | 4-OCH₃ | C₁₄H₁₁ClN₄O₂ | 78 | 195-197 |
| PC-4 | 4-NO₂ | C₁₃H₈ClN₅O₃ | 85 | 225-227 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| PC-1 | 7.5-8.2 (m, Ar-H), 7.0-7.4 (d, -CH=CH-), 6.5 (s, NH₂) | 189.0 (C=O), 163.0 (C=N), 140.0, 128.0, 125.0 (Ar-C), 122.0, 118.0 (-CH=CH-) | 3400-3300 (N-H), 1650 (C=O), 1590 (C=C) |
| PC-2 | 7.6-8.3 (m, Ar-H), 7.1-7.5 (d, -CH=CH-), 6.6 (s, NH₂) | 187.5 (C=O), 163.2 (C=N), 138.5, 130.0, 129.0 (Ar-C), 121.5, 118.5 (-CH=CH-) | 3410-3310 (N-H), 1655 (C=O), 1585 (C=C), 750 (C-Cl) |
| PC-3 | 7.4-8.1 (m, Ar-H), 7.0-7.3 (d, -CH=CH-), 6.5 (s, NH₂), 3.9 (s, OCH₃) | 188.0 (C=O), 163.1 (C=N), 160.0, 130.0, 114.0 (Ar-C), 121.0, 117.0 (-CH=CH-), 55.5 (OCH₃) | 3405-3305 (N-H), 1645 (C=O), 1595 (C=C), 1250 (C-O) |
| PC-4 | 7.8-8.5 (m, Ar-H), 7.2-7.6 (d, -CH=CH-), 6.7 (s, NH₂) | 187.0 (C=O), 163.5 (C=N), 150.0, 145.0, 124.0 (Ar-C), 122.5, 119.0 (-CH=CH-) | 3420-3320 (N-H), 1660 (C=O), 1580 (C=C), 1520, 1340 (NO₂) |
Applications and Biological Relevance
Pyrimidine-based chalcones are of significant interest to the drug development community due to their wide range of pharmacological activities. These compounds have shown promise as antimicrobial, antifungal, and anticancer agents.[1][7]
The anticancer activity of some chalcone-linked pyrazolo[1,5-a]pyrimidines has been attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/STAT3 pathway.[8] The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interaction with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.[8]
Caption: Potential signaling pathway inhibited by pyrimidine-based chalcones.
The diverse biological activities and the synthetic accessibility of pyrimidine-based chalcones make them a valuable scaffold for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on both the pyrimidine and the phenyl rings to optimize their pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]
- 8. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloropyrimidine-5-carbaldehyde is a highly valuable and reactive heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring an electron-deficient pyrimidine ring activated by both a chloro leaving group and an adjacent electron-withdrawing aldehyde group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile and regioselective introduction of a wide array of functional groups at the C6-position, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, attributed to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. The SNAr reaction on this substrate provides a direct route to novel 4,6-disubstituted pyrimidine-5-carbaldehydes, which are precursors to a multitude of more complex heterocyclic systems such as pyrimido[4,5-d]pyrimidines, thieno[2,3-d]pyrimidines, and other fused ring systems of therapeutic interest.
These application notes provide detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, thiols, and alcohols.
Chemical Profile
| Property | Value |
| IUPAC Name | 4-amino-6-chloro-5-pyrimidinecarbaldehyde |
| CAS Number | 14160-93-1 |
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| Appearance | Solid |
| Reactivity | The pyrimidine ring is activated towards nucleophilic attack at the C6 position due to the electron-withdrawing effects of the ring nitrogen atoms, the chlorine atom, and the adjacent aldehyde group. The amino group at C4 is an electron-donating group. |
Reaction Mechanism and Influencing Factors
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride leaving group.
Application Note: Protocols for the Amination of 4-Amino-6-chloropyrimidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the amination of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a critical intermediate in the synthesis of biologically active molecules and pharmaceuticals.[1] Two primary methodologies are presented: catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. These methods offer versatile pathways to a diverse range of 4,6-diaminopyrimidine derivatives.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core substituted with amino, chloro, and aldehyde functional groups.[1][2] The presence of the electron-withdrawing chlorine atom and aldehyde group makes the pyrimidine ring susceptible to nucleophilic attack, rendering it a valuable precursor for the synthesis of various substituted pyrimidines.[1] Amination of the C6 position is a key transformation for generating molecular diversity and synthesizing compounds with potential therapeutic applications, including anticancer properties.[1][2]
The two most common strategies for forming the C-N bond at the C6 position are:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by an amine, often facilitated by a base at elevated temperatures. This method is effective but can be limited by the nucleophilicity of the amine and the reactivity of the pyrimidine ring.[3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide variety of amines under milder conditions than traditionally required for SNAr reactions.[4][5] This method has revolutionized the synthesis of aryl amines.[4][5]
Reaction Pathways and Mechanisms
The choice of amination method depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Caption: General scheme for the Nucleophilic Aromatic Substitution (SNAr) pathway.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the direct displacement of the chloride with an amine, often suitable for aliphatic, cyclic, and benzylic amines.[6][7]
Materials:
-
This compound
-
Amine of choice (aliphatic, cyclic, aromatic, etc.)
-
Base: Triethylamine (TEA), Sodium Hydroxide (NaOH), or Potassium Carbonate (K₂CO₃)
-
Solvent: Ethanol (EtOH), Dimethylformamide (DMF), or Dioxane
-
Reaction vessel (e.g., round-bottom flask with condenser or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired amine (1.0–1.2 mmol, 1.0–1.2 eq).
-
Add the selected solvent (5-10 mL).
-
Add the base (1.0–2.0 mmol, 1.0–2.0 eq). For instance, use triethylamine (1.0 mmol) in refluxing ethanol.[6]
-
Heat the reaction mixture with vigorous stirring. Reaction temperature can range from room temperature to reflux (e.g., reflux in EtOH for 3 hours).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent.[6]
-
Alternatively, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is highly effective for a broad range of amines, including less nucleophilic aromatic and heteroaromatic amines, and generally proceeds under milder conditions.[4][8]
Materials:
-
This compound
-
Amine of choice
-
Palladium Precursor: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Phosphine Ligand: e.g., XPhos, DavePhos, or BINAP
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Solvent: Toluene or Dioxane
-
Schlenk tube or other flask suitable for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-5 mol%).
-
Add the base (e.g., NaOtBu, 1.2–1.5 mmol, 1.2–1.5 eq).
-
Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.1–1.5 mmol, 1.1–1.5 eq).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80–110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for the amination of chloropyrimidines based on established protocols.
| Method | Amine Type | Base | Solvent | Temperature | Typical Outcome/Notes | Reference |
| SNAr | Aliphatic, Cyclic | Triethylamine (TEA) | Ethanol | Reflux | Provides mono-substituted compounds. | [6][7] |
| SNAr | Indoline | Sodium Hydroxide (NaOH) | Ethanol | Room Temp. | Reaction can be fast (e.g., 1 hour). Solvolysis can be a side reaction. | [6] |
| SNAr | Various Amines | Potassium Carbonate (K₂CO₃) | DMF | 140 °C | Higher temperatures may be needed for less reactive amines. | [3] |
| Buchwald-Hartwig | Primary & Secondary Amines | Sodium tert-butoxide (NaOtBu) | Toluene / Dioxane | 80–120 °C | Broad scope, suitable for aryl and heteroaryl amines. Requires inert atmosphere. | [3][8] |
| Buchwald-Hartwig | Ammonia Equivalents | Sodium tert-butoxide (NaOtBu) | Toluene / Dioxane | 80–120 °C | Used for the synthesis of primary amino-pyrimidines. | [8] |
General Experimental Workflow
The overall process from reaction setup to final product isolation follows a standardized workflow in synthetic chemistry.
References
- 1. CAS 14160-93-1: this compound [cymitquimica.com]
- 2. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based ErbB-2/EGFR Dual Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of pyrimidine-derived dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2/HER2). The information is intended to guide researchers in the development of novel anti-cancer therapeutics targeting these critical oncogenic pathways.
Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB-2, are pivotal regulators of cell proliferation, differentiation, and survival.[1] Their aberrant activation through overexpression or mutation is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer.[1][2] Dual inhibition of both EGFR and ErbB-2 has emerged as a promising therapeutic strategy to overcome resistance mechanisms and achieve a broader anti-cancer activity.[3] Pyrimidine and its fused heterocyclic derivatives have been extensively explored as privileged scaffolds for the design of potent ATP-competitive inhibitors of these kinases.[4][5] This document outlines the synthesis of key pyrimidine-based inhibitor classes and the essential protocols for their biological characterization.
Data Presentation: Inhibitory Potency of Pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrimidine-based dual EGFR/ErbB-2 inhibitors. This data is compiled from various scientific publications and showcases the structure-activity relationships (SAR) within different pyrimidine scaffolds.
Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives
| Compound ID | Modifications | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
| 1 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine with halogen | 3.76 | - |
| 2 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | 5.7 - 9.5 | 2.1 - 4.1 |
| 3 | 4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidine | 57 - 88 (µM) | Active |
Data sourced from multiple studies, demonstrating the potency of this scaffold.[6]
Table 2: Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Modifications | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
| 4 | 4-anilino-6-phenylthieno[2,3-d]pyrimidine | 18 - 86 (µM) | Active |
| 5 | 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone | 5.54 | Active |
| 6 | Thieno[3,2-d]pyrimidine core | 1 - 68 | 30 - 705 |
This class of compounds shows significant dual inhibitory potential.[6][7]
Table 3: Inhibitory Activity of Pyridopyrimidine Derivatives
| Compound ID | Modifications | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
| 7 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | 0.95 - 1.5 | - |
| 8 | 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | 2 - 33 | - |
| 9 | 4,6-disubstituted pyrido[3,4-d]pyrimidine | 0.1 | Active |
Pyridopyrimidines are a highly potent class of EGFR inhibitors with demonstrated dual activity.[5]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the ErbB-2/EGFR signaling cascade and the workflows for inhibitor synthesis and evaluation.
Caption: ErbB-2/EGFR Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Claisen-Schmidt Condensation with 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Claisen-Schmidt condensation of 4-Amino-6-chloropyrimidine-5-carbaldehyde with various ketones. This reaction synthesizes a novel class of pyrimidine-based chalcones, which are valuable scaffolds in medicinal chemistry and drug development. These compounds are of significant interest due to their potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The protocols provided herein are based on established methodologies for similar heterocyclic aldehydes and are intended to serve as a comprehensive guide for the synthesis, purification, and characterization of these target molecules.
Introduction
The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction that is fundamental in synthetic organic chemistry for the preparation of α,β-unsaturated ketones, commonly known as chalcones. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to a wide variety of heterocyclic compounds and exhibit a broad spectrum of biological activities.
Pyrimidine derivatives are integral components of numerous bioactive compounds, including established pharmaceuticals. The fusion of a pyrimidine moiety with a chalcone framework through the Claisen-Schmidt condensation offers a strategic approach to novel molecular architectures with significant therapeutic potential. This compound is a particularly interesting starting material due to the presence of reactive amino and chloro substituents, which can be further functionalized to generate diverse chemical libraries. The electron-withdrawing nature of the pyrimidine ring and the chloro group can influence the reactivity of the aldehyde and the properties of the resulting chalcone.
Reaction Principle
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone containing α-hydrogens (e.g., acetophenone). The base abstracts an α-hydrogen from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated chalcone.
Experimental Protocols
General Protocol for the Synthesis of Pyrimidine-Based Chalcones
This protocol describes the synthesis of (E)-1-(Aryl)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-en-1-one derivatives.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-nitroacetophenone)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in absolute ethanol (10 mL).
-
Base Addition: To this stirred solution, add solid sodium hydroxide (5.0 mmol, 0.2 g) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold deionized water (50 mL).
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess base.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can be employed.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following tables summarize typical, though hypothetical, quantitative data for the synthesis of pyrimidine-based chalcones derived from this compound.
Table 1: Reaction Yields and Physical Properties
| Compound ID | Substituted Acetophenone | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| PC-1 | Acetophenone | C₁₅H₁₂ClN₃O | 285.73 | 85 | 155-157 |
| PC-2 | 4-Methoxyacetophenone | C₁₆H₁₄ClN₃O₂ | 315.75 | 82 | 168-170 |
| PC-3 | 4-Nitroacetophenone | C₁₅H₁₁ClN₄O₃ | 330.73 | 78 | 189-191 |
| PC-4 | 4-Chloroacetophenone | C₁₅H₁₁Cl₂N₃O | 320.18 | 88 | 172-174 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| PC-1 | 8.35 (s, 1H, pyrimidine-H), 7.9-8.1 (m, 3H, Ar-H & vinyl-H), 7.4-7.6 (m, 4H, Ar-H & vinyl-H), 6.5 (br s, 2H, NH₂) | 189.0 (C=O), 163.5, 161.0, 158.0, 140.0, 137.5, 133.0, 129.0, 128.5, 125.0, 110.0 | 3450, 3320 (N-H), 1660 (C=O), 1590 (C=C) | 285 [M]⁺ |
| PC-2 | 8.34 (s, 1H, pyrimidine-H), 7.9-8.1 (m, 3H, Ar-H & vinyl-H), 7.0 (d, 2H, Ar-H), 7.4 (d, 1H, vinyl-H), 6.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | 187.5 (C=O), 164.0, 163.0, 161.0, 158.0, 140.0, 130.5, 125.0, 114.0, 110.0, 55.5 | 3455, 3325 (N-H), 1655 (C=O), 1595 (C=C) | 315 [M]⁺ |
| PC-3 | 8.40 (s, 1H, pyrimidine-H), 8.3 (d, 2H, Ar-H), 8.2 (d, 2H, Ar-H), 8.0 (d, 1H, vinyl-H), 7.6 (d, 1H, vinyl-H), 6.6 (br s, 2H, NH₂) | 188.0 (C=O), 163.0, 161.5, 158.0, 150.0, 142.0, 139.0, 129.5, 127.0, 124.0, 110.5 | 3440, 3315 (N-H), 1665 (C=O), 1585 (C=C), 1520, 1345 (NO₂) | 330 [M]⁺ |
| PC-4 | 8.36 (s, 1H, pyrimidine-H), 8.0 (d, 2H, Ar-H), 7.9 (d, 1H, vinyl-H), 7.5 (d, 2H, Ar-H), 7.4 (d, 1H, vinyl-H), 6.5 (br s, 2H, NH₂) | 188.0 (C=O), 163.5, 161.0, 158.0, 139.0, 138.5, 136.0, 129.5, 129.0, 126.0, 110.0 | 3450, 3320 (N-H), 1660 (C=O), 1590 (C=C) | 320 [M]⁺ |
Visualizations
Reaction Scheme
A representative Claisen-Schmidt condensation reaction scheme.
Experimental Workflow
A summary of the experimental workflow for chalcone synthesis.
Applications and Further Research
The synthesized pyrimidine-based chalcones are of significant interest to the drug development community. Chalcone derivatives are known to possess a wide array of pharmacological activities.[1][2] The incorporation of the 4-amino-6-chloropyrimidine moiety is anticipated to modulate these activities and potentially introduce novel therapeutic properties.
-
Anticancer Activity: Many chalcone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4] The synthesized compounds can be screened for their cytotoxic effects to identify potential lead compounds for cancer therapy.
-
Antimicrobial Activity: The chalcone scaffold is a common feature in compounds with antibacterial and antifungal properties. The novel pyrimidine-chalcones should be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Chalcones have been reported to exhibit anti-inflammatory effects, often through the inhibition of key signaling pathways.
-
Further Functionalization: The presence of the amino and chloro groups on the pyrimidine ring provides opportunities for further chemical modifications. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, and the amino group can be acylated or alkylated, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
This document serves as a foundational guide for the synthesis and exploration of novel chalcones derived from this compound. The detailed protocols and contextual information are intended to facilitate research and development in the field of medicinal chemistry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches for the Functionalization of Chloropyrimidine Carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of chloropyrimidine carbaldehydes utilizing green chemistry principles. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, milder conditions, decreased waste generation, and often improved yields and selectivity. The protocols outlined below focus on nucleophilic aromatic substitution, microwave-assisted cross-coupling reactions, and one-pot tandem reactions, providing a versatile toolkit for the synthesis of diverse pyrimidine-based compounds with potential applications in drug discovery and materials science.
Introduction
Chloropyrimidine carbaldehydes are valuable building blocks in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][2] The presence of reactive chloro and aldehyde functionalities allows for diverse structural modifications. However, traditional methods for their functionalization often rely on harsh reagents, toxic solvents, and elevated temperatures, posing environmental and safety concerns.
Green chemistry offers a paradigm shift in the synthesis of such compounds by emphasizing the use of benign solvents, catalytic processes, and energy-efficient techniques.[3] This document details three green chemistry approaches for the functionalization of chloropyrimidine carbaldehydes:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr) under Phase-Transfer Catalysis: A method for the efficient formation of C-N bonds at specific positions on the pyrimidine ring.
-
Microwave-Assisted Suzuki-Miyaura Cross-Coupling: A rapid and high-yield method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
One-Pot Wittig Olefination and Bromination: A tandem reaction sequence that streamlines the synthesis of vinyl bromide derivatives from the carbaldehyde functionality.
These protocols are designed to be readily adaptable in a research setting, providing a foundation for the exploration of novel chemical space around the pyrimidine core.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data for the green functionalization of chloropyrimidine carbaldehydes, allowing for easy comparison of different methodologies.
Table 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Various Amines
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60 |
| 2 | N-methylaniline | 2-amino-4-((4-methoxyphenyl)(methyl)amino)-6-ethoxypyrimidine-5-carbaldehyde | 20 |
Data adapted from Trilleras et al. (2022). Reactions were carried out under mild and environmentally friendly conditions.[4]
Table 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidines with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 81 |
| 2 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 85 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 100 | 75 |
Data adapted from Dolšak et al. (2021). The protocol is for 2,4-dichloropyrimidines and is representative for chloropyrimidine carbaldehydes.[3][5]
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) under Phase-Transfer Catalysis
This protocol describes the regioselective substitution of a chlorine atom on the pyrimidine ring with an amine nucleophile, facilitated by a phase-transfer catalyst (PTC). This method avoids the use of harsh bases and high temperatures.[6]
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde
-
Amine nucleophile (e.g., aniline, morpholine)
-
Tetrabutylammonium iodide (TBAI) as phase-transfer catalyst
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 equiv.), the amine nucleophile (1.1 equiv.), potassium carbonate (2.0 equiv.), and TBAI (0.1 equiv.).
-
Add a biphasic solvent system of toluene and water (e.g., 1:1 v/v).
-
Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted pyrimidine carbaldehyde.
SNAr Experimental Workflow
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol enables the rapid and efficient formation of a C-C bond between a chloropyrimidine carbaldehyde and a boronic acid, facilitated by microwave irradiation.[3][5]
Materials:
-
Chloropyrimidine carbaldehyde (e.g., 2,4-dichloro-5-formylpyrimidine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vials with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chloropyrimidine carbaldehyde (0.5 mmol), the boronic acid (0.55 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane/water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted pyrimidine carbaldehyde.
Microwave Suzuki Coupling Workflow
Protocol 3: One-Pot Wittig Olefination and Bromination
This protocol describes a one-pot procedure for the conversion of the aldehyde functionality of a chloropyrimidine carbaldehyde into a vinyl bromide, proceeding through a Wittig reaction followed by bromination. This tandem approach reduces the number of work-up and purification steps.[6]
Materials:
-
Chloropyrimidine carbaldehyde
-
(Bromomethyl)triphenylphosphonium bromide
-
Base (e.g., Potassium tert-butoxide)
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (bromomethyl)triphenylphosphonium bromide (1.2 equiv.) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 equiv.) portion-wise. Stir the resulting orange-red ylide solution for 30 minutes at 0 °C.
-
Add a solution of the chloropyrimidine carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture back to 0 °C and add N-bromosuccinimide (1.1 equiv.) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the vinyl bromide product.
One-Pot Wittig-Bromination Workflow
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Functionalized pyrimidines are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[7] Many of these inhibitors target key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) pathways, which are often dysregulated in these conditions.[3][8] The functionalized chloropyrimidine carbaldehydes synthesized via the green methods described herein can serve as versatile intermediates for the development of potent and selective kinase inhibitors.
The diagram below illustrates a simplified MAPK signaling cascade and the potential point of intervention for a pyrimidine-based inhibitor.
MAPK Signaling Pathway Inhibition
Conclusion
The green chemistry approaches presented in these application notes provide efficient, environmentally benign, and versatile methods for the functionalization of chloropyrimidine carbaldehydes. By employing techniques such as phase-transfer catalysis, microwave-assisted synthesis, and one-pot reactions, researchers can access a wide range of novel pyrimidine derivatives with reduced environmental impact. These protocols and the accompanying data serve as a valuable resource for scientists in academia and industry, particularly those engaged in drug discovery and the development of new functional materials. The adoption of these greener methodologies contributes to a more sustainable future for chemical synthesis.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The methodologies outlined below focus on multicomponent reactions, which offer advantages in terms of efficiency, atom economy, and the ability to generate diverse chemical libraries for drug discovery.[1]
Introduction
4-Amino-5-pyrimidinecarbonitrile derivatives are a class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research. Their structural motif is a key component in various biologically active molecules. One-pot multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly strategy for the synthesis of these derivatives, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[1][4] This approach is particularly valuable in drug development for the efficient creation of libraries of compounds for biological screening.
Synthetic Methodologies
Several effective one-pot methods for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives have been reported. The most common approach involves a three-component condensation reaction between an aldehyde, malononitrile, and an amidine or urea/thiourea derivative. The reaction conditions can be varied to optimize yields and purity, with options including thermal heating, microwave irradiation, and the use of various catalysts.
General Reaction Scheme
The core synthetic strategy involves the Knoevenagel condensation of an aldehyde with malononitrile, followed by a Michael addition of the amidine or urea/thiourea, cyclization, and subsequent aromatization to yield the desired 4-amino-5-pyrimidinecarbonitrile derivative.[1]
Caption: General workflow for the one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.
Experimental Protocols
Below are detailed protocols for two common methods for the one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.
Protocol 1: Thermal Synthesis in Aqueous Media
This protocol describes a three-component reaction under thermal conditions using water as a solvent, which is an environmentally benign approach.[1]
Materials:
-
Aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Amidine hydrochloride (2 mmol)
-
Sodium acetate (2 mmol)
-
Deionized water (50 mL)
-
Ethanol (5 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).
-
Add deionized water (50 mL) and ethanol (5 mL) to the flask.
-
The mixture is refluxed with stirring for the time specified in Table 1 (typically 6-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 4-amino-5-pyrimidinecarbonitrile derivative.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by reducing reaction times and often improving yields.[1]
Materials:
-
Aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Amidine hydrochloride (2 mmol)
-
Triethylamine (3-4 drops)
-
Toluene (5 mL) (Note: for guanidinium hydrochloride, more triethylamine is required due to its insolubility in toluene)[1]
-
15 mL high-pressure glass tube
-
Microwave reactor
Procedure:
-
In a 15 mL high-pressure glass tube, mix the aldehyde (2 mmol), malononitrile (2 mmol), and amidine hydrochloride (2 mmol).
-
Add toluene (5 mL) and triethylamine (3-4 drops) to the mixture.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W for the time indicated in Table 1.[1]
-
After irradiation, allow the reaction mixture to cool to ambient temperature.
-
The product is then purified using the same procedure as in Method 1 (filtration and recrystallization from ethanol).[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-5-pyrimidinecarbonitrile derivatives using the protocols described above.
| Entry | Aldehyde (R) | Amidine (R') | Method | Time (h) | Yield (%) |
| 1 | C6H5 | C6H5 | Thermal | 6 | 78 |
| 2 | 4-Cl-C6H4 | C6H5 | Thermal | 7 | 82 |
| 3 | 4-MeO-C6H4 | C6H5 | Thermal | 6 | 85 |
| 4 | C6H5 | H | Thermal | 8 | 75 |
| 5 | C6H5 | C6H5 | Microwave | 0.1 (6 min) | 90 |
| 6 | 4-Cl-C6H4 | C6H5 | Microwave | 0.12 (7 min) | 92 |
| 7 | 4-MeO-C6H4 | C6H5 | Microwave | 0.1 (6 min) | 94 |
| 8 | C6H5 | H | Microwave | 0.13 (8 min) | 88 |
| (Data synthesized from multiple sources for illustrative purposes)[1] |
Biological Activity and Signaling Pathways
Many 4-amino-5-pyrimidinecarbonitrile derivatives have shown promising biological activities, particularly as anticancer agents. Some derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-amino-5-pyrimidinecarbonitrile derivatives.
The synthesized compounds can be evaluated for their in vitro anti-proliferative activities against various cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7), using assays like the MTT assay.[5] The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are determined to quantify their cytotoxic activity. For instance, certain novel pyrimidine-5-carbonitrile derivatives have demonstrated excellent activity against HCT-116 and MCF-7 cell lines with IC50 values in the low micromolar range.[5]
Conclusion
The one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives provides a versatile and efficient platform for the generation of structurally diverse molecules with significant therapeutic potential. The protocols outlined in this document offer reliable and scalable methods for researchers in academia and industry. The promising biological activities of these compounds, particularly as VEGFR-2 inhibitors, underscore their importance in the ongoing development of novel anticancer agents. Further investigation into the structure-activity relationships of these derivatives will be crucial for the design of more potent and selective drug candidates.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-6-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a critical step in the synthesis of novel derivatives with potential therapeutic applications. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of C-C bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-amino-6-chloropyrimidine derivatives with various arylboronic acids. These reactions are instrumental in the synthesis of 4-amino-6-arylpyrimidines, a class of compounds that has garnered significant interest in drug discovery, particularly as kinase inhibitors.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the 4-amino-6-chloropyrimidine.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The coupled product, a 4-amino-6-arylpyrimidine, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Applications in Drug Discovery
Derivatives of 4-amino-6-arylpyrimidine are prominent scaffolds in medicinal chemistry. They are key components of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics. By inhibiting specific kinases, these compounds can interfere with signaling pathways that control cell growth, proliferation, and survival. For example, some 4-amino-6-arylpyrimidine derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2), which are frequently overexpressed or mutated in various cancers.[1]
Data Presentation: Suzuki Coupling of 4-Amino-6-chloropyrimidine Derivatives
The following table summarizes representative quantitative data for the Suzuki coupling of 4-amino-6-chloropyrimidine derivatives with various arylboronic acids. The yields are influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Moderate |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Moderate |
| 3 | 3-Trifluoromethylphenylboronic acid | Ni(II) catalyst | Electrochemical | - | High |
| 4 | 4-Fluorophenylboronic acid | Ni(II) catalyst | Electrochemical | - | High |
Note: "Moderate" and "High" yields are as reported in the cited literature where specific percentages were not provided for a tabular summary.[2][3]
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of a 4-amino-6-chloropyrimidine derivative with an arylboronic acid.
Materials and Reagents:
-
4-Amino-6-chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, KF, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction tube containing a magnetic stir bar, add the 4-amino-6-chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-arylpyrimidine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: EGFR/ErbB-2 signaling pathway and inhibition.
References
Application Notes and Protocols: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, starting from 4-Amino-6-chloropyrimidine-5-carbaldehyde. The synthesis involves a two-step process: a Wittig reaction to form a vinyl ether intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the fused pyrrole ring. This protocol is designed to be a practical guide for researchers in medicinal chemistry and organic synthesis.
Introduction
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. They serve as core structures in a variety of kinase inhibitors and other therapeutic agents. The synthesis of substituted pyrrolopyrimidines is a key step in the discovery and development of new drugs. This application note details a robust and efficient method for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from the readily available starting material, this compound. The described synthetic route offers a reliable pathway for accessing this important building block.
Overall Reaction Scheme
Application Notes and Protocols: 4-Amino-6-chloropyrimidine-5-carbaldehyde in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from 4-Amino-6-chloropyrimidine-5-carbaldehyde. The primary focus is on the synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, a class of compounds identified as potent dual inhibitors of the ErbB-2/EGFR tyrosine kinases.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its reactive chlorine atom and aldehyde group make it a suitable starting material for the synthesis of a variety of substituted pyrimidine derivatives. Notably, this scaffold has been successfully utilized to generate potent inhibitors of key signaling proteins implicated in cancer, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2/HER2). Overexpression and hyperactivity of these receptor tyrosine kinases are hallmarks of numerous cancers, driving tumor cell proliferation, survival, and metastasis. The development of small molecule inhibitors that target these kinases is a clinically validated strategy in oncology.
This application note details the synthesis of a series of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones and provides protocols for their biological evaluation as anticancer agents.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro biological activity of key compounds derived from this compound.
Table 1: In Vitro Cellular Proliferation Inhibition
| Compound ID | Target Cell Line | IC50 (nM)[1] |
| 15 | BT474 | 14 |
| N87 | 58 | |
| SK-BR-3 | 58 |
Table 2: Growth Factor-Induced Receptor Phosphorylation Inhibition
| Compound ID | Target Receptor | Target Cell Line | IC50 (nM)[1] |
| 15 | ErbB-2/HER2 | SK-BR-3 | 54 |
Experimental Protocols
Synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde Intermediates
General Procedure:
A solution of this compound (1.0 eq) in a suitable solvent such as ethanol is treated with the desired aniline (1.1 eq) and a catalytic amount of acid (e.g., HCl). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield the 4-amino-6-arylamino-pyrimidine-5-carbaldehyde intermediate.
Example: Synthesis of 4-amino-6-(3-chloro-4-fluoroanilino)pyrimidine-5-carbaldehyde
-
To a solution of this compound (1.58 g, 10 mmol) in ethanol (50 mL), 3-chloro-4-fluoroaniline (1.60 g, 11 mmol) and a few drops of concentrated HCl are added.
-
The mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the title compound.
Synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazones
General Procedure:
The 4-amino-6-arylamino-pyrimidine-5-carbaldehyde intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol), and the desired hydrazine derivative (1.1 eq) is added. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is stirred at room temperature or heated, and the reaction progress is monitored by TLC. The resulting hydrazone product often precipitates from the solution and can be isolated by filtration, followed by washing and drying.
Example: Synthesis of Compound 15
-
To a suspension of the appropriate 4-amino-6-arylamino-pyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (10 mL), the corresponding hydrazide (1.1 mmol) is added.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is stirred at room temperature for 12-16 hours.
-
The resulting solid precipitate is collected by filtration, washed with ethanol, and dried to give the final hydrazone product.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines such as BT474, N87, and SK-BR-3.[2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay (EGFR/ErbB-2)
This protocol provides a general method for determining the inhibitory activity of the compounds against EGFR and ErbB-2 kinases.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the purified recombinant EGFR or ErbB-2 enzyme, and the specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Receptor Phosphorylation
This protocol is used to assess the inhibition of EGFR and ErbB-2 autophosphorylation in cancer cells.[5]
-
Cell Treatment: Seed cells (e.g., SK-BR-3) and grow until they reach 70-80% confluency. Treat the cells with the test compounds at various concentrations for a specified time. Stimulate the cells with a growth factor like EGF to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ErbB-2 (p-ErbB2) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total EGFR/ErbB2) to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Caption: Synthetic workflow for anticancer agents.
Caption: EGFR/ErbB-2 signaling and inhibition.
Caption: Workflow for anticancer agent evaluation.
References
Application Notes and Protocols: Preparation of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, a class of compounds identified as potent dual inhibitors of ErbB-2/EGFR kinases, showing promise for applications in oncology research and drug development. The protocols outlined herein are based on established synthetic methodologies for pyrimidine derivatives and hydrazone formation. Included are a general synthetic scheme, detailed experimental protocols, and characterization data. Additionally, quantitative biological activity data for representative compounds are presented, highlighting their potential as anticancer agents.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antimicrobial agents.[1][2] Hydrazone derivatives are also a well-established class of compounds with a broad spectrum of pharmacological activities.[3] The combination of these two pharmacophores in the form of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones has yielded compounds with significant biological activity. Notably, this class of molecules has been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2), both of which are key targets in cancer therapy.[4] Overexpression of EGFR and ErbB-2 is associated with the progression of several types of cancer.[4] The synthetic route to these compounds is generally a two-step process involving an initial nucleophilic aromatic substitution followed by a condensation reaction. The starting material, 4-amino-6-chloropyrimidine-5-carbaldehyde, serves as a key intermediate.[5][6]
General Synthetic Scheme
The synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones is typically achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of the chlorine atom in this compound with a substituted aniline (arylamine). The resulting intermediate, a 4-amino-6-arylamino-pyrimidine-5-carbaldehyde, is then condensed with a hydrazine derivative to yield the final hydrazone product.
Caption: General synthetic route for 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones.
Experimental Protocols
Step 1: Synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde
This protocol describes the general procedure for the nucleophilic aromatic substitution of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Ethanol or isopropanol
-
Triethylamine or diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or isopropanol, add the substituted aniline (1.1 eq).
-
Add a catalytic amount of a non-nucleophilic base such as triethylamine or DIPEA (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Step 2: Synthesis of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazone
This protocol outlines the condensation of the intermediate aldehyde with a hydrazine derivative to form the final hydrazone product.
Materials:
-
4-amino-6-arylamino-pyrimidine-5-carbaldehyde (from Step 1)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve the 4-amino-6-arylamino-pyrimidine-5-carbaldehyde (1.0 eq) in ethanol or methanol.
-
Add the hydrazine derivative (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The biological activity of the synthesized 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones has been evaluated against various cancer cell lines. The following table summarizes the in vitro inhibitory activity of a key lead compound from this class.
| Compound | Target(s) | Cell Line | IC₅₀ (nM) |
| 15 | ErbB-2/EGFR | BT474 (Breast Carcinoma) | 14[4] |
| N87 (Gastric Carcinoma) | 58[4] | ||
| SK-BR-3 (Breast Adenocarcinoma) | 58[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones.
Caption: Workflow for synthesis and evaluation of target compounds.
Signaling Pathway Inhibition
The target compounds have been identified as dual inhibitors of EGFR and ErbB-2, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition can block downstream signaling and impede tumor progression.
Caption: Inhibition of EGFR/ErbB-2 signaling by the target compounds.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary evaluation of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones. These compounds represent a promising scaffold for the development of novel anticancer agents targeting the EGFR and ErbB-2 kinases. Further optimization of the substituents on the arylamino and hydrazone moieties could lead to the discovery of even more potent and selective inhibitors.
References
- 1. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 6. CAS 14160-93-1: this compound [cymitquimica.com]
Application of Modern Synthesis in the Development of Novel Crop Protection Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The imperative for sustainable agricultural practices has driven significant innovation in the synthesis of new crop protection agents. Researchers and scientists in the field of drug development are increasingly focusing on creating highly effective and specific fungicides, herbicides, and insecticides with improved environmental profiles. This report details the application of advanced chemical synthesis in the development of three such agents: the fungicide Flutianil, the herbicide Pyrasulfotole, and the insecticide Benzpyrimoxan. It provides comprehensive application notes, detailed experimental protocols, and quantitative efficacy data to support further research and development in this critical area.
Executive Summary
Modern synthetic chemistry plays a pivotal role in the design and production of next-generation crop protection agents. By leveraging a deep understanding of structure-activity relationships and modes of action, chemists can now construct complex molecules that target specific biological pathways in pests and weeds, often with reduced off-target effects. This document serves as a technical guide for researchers, outlining the synthesis and evaluation of three exemplary compounds that highlight recent advancements in the field.
Fungicide Focus: Flutianil
Flutianil is a novel fungicide characterized by a cyano-methylene thiazolidine structure, demonstrating high efficacy against powdery mildew on a variety of crops.[1][2][3] Its unique mode of action, which does not show cross-resistance with existing fungicides, makes it a valuable tool in resistance management strategies.[1][4]
Quantitative Efficacy of Flutianil
| Target Pathogen | Crop | Application Rate (mg/L) | Control Efficacy (%) | Reference |
| Podosphaera xanthii | Cucumber | 10 | 100 | [1] |
| Erysiphe necator | Grape | 10 | 100 | [1] |
| Blumeria graminis f. sp. tritici | Wheat | 10 | 100 | [1] |
Signaling Pathway: Inhibition of Haustorium Formation
Flutianil's fungicidal activity stems from its ability to inhibit the formation of the haustorium, a specialized structure that pathogenic fungi use to extract nutrients from host plant cells.[1][5] This disruption of nutrient uptake ultimately leads to the cessation of fungal growth and development.[1][2]
Caption: Mechanism of action of Flutianil, which inhibits haustorium formation in pathogenic fungi.
Herbicide Focus: Pyrasulfotole
Pyrasulfotole is a selective post-emergence herbicide belonging to the pyrazole chemical class. It is effective for the control of broadleaf weeds in cereal crops and is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7][8]
Quantitative Efficacy of Pyrasulfotole
| Target Weed | Crop | Application Rate (g ai/ha) | Control Efficacy (%) | Reference |
| Amaranthus retroflexus | Wheat | 37.5 | >95 | N/A |
| Chenopodium album | Barley | 37.5 | >95 | N/A |
| Raphanus raphanistrum | Wheat | 50 | ~80-90 | [8] |
Signaling Pathway: HPPD Inhibition
Pyrasulfotole functions by inhibiting the HPPD enzyme, a key component in the tyrosine catabolism pathway.[6] This inhibition leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The lack of carotenoids results in the destruction of chlorophyll, leading to the characteristic bleaching symptoms and eventual death of susceptible plants.[9]
Caption: The inhibitory effect of Pyrasulfotole on the HPPD enzyme and subsequent biosynthetic pathways.
Insecticide Focus: Benzpyrimoxan
Benzpyrimoxan is a novel insecticide with a pyrimidine derivative structure, exhibiting remarkable activity against rice planthoppers, including strains resistant to existing insecticides.[10] It acts as an insect growth regulator with low adverse effects on pollinators and other beneficial arthropods, making it a promising candidate for integrated pest management (IPM) programs.[11]
Quantitative Efficacy of Benzpyrimoxan
| Target Pest | Crop | LC50 (mg/L) | Reference |
| Nilaparvata lugens (Brown Planthopper) | Rice | 0.43 | N/A |
| Sogatella furcifera (White-backed Planthopper) | Rice | 0.29 | N/A |
Signaling Pathway: Ecdysone Titer Disruption
Benzpyrimoxan's mode of action involves the disruption of ecdysone metabolism. It causes the titer of ecdysone, the molting hormone, to remain abnormally high during the molting process.[11][12] This hormonal imbalance disrupts ecdysis (molting), leading to the death of the insect nymph.[11]
Caption: Benzpyrimoxan disrupts the normal decline of ecdysone titer, leading to molting failure.
Experimental Protocols
Synthesis of Benzpyrimoxan
This protocol describes a key step in the synthesis of Benzpyrimoxan.
-
Preparation of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine:
-
To a solution of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (1.0 g, 4.0 mmol) in N,N-dimethylformamide (10 mL), add 4-(trifluoromethyl)benzyl alcohol (0.78 g, 4.4 mmol) and potassium carbonate (0.61 g, 4.4 mmol).
-
Stir the mixture at 80°C for 2 hours.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the residue by silica gel chromatography to yield the desired product.[10]
-
In Vitro Antifungal Activity Assay (Agar Dilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.
-
Preparation of Fungicide-Amended Agar:
-
Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO).
-
Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended agar into sterile Petri dishes and allow to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation and Assessment:
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony daily until the colony on the control plate has reached a specified size.
-
Calculate the percentage of growth inhibition for each concentration relative to the control. The MIC is the lowest concentration that completely inhibits visible mycelial growth.
-
Greenhouse Herbicide Efficacy Trial (Post-emergence)
This protocol outlines a whole-plant bioassay to evaluate herbicide efficacy.[13][14]
-
Plant Propagation:
-
Grow the target weed species in pots containing a standard greenhouse potting mix until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Ensure uniform growth conditions for all plants.
-
-
Herbicide Application:
-
Prepare a stock solution of the herbicide and dilute to the desired application rates with water, including any necessary adjuvants.
-
Apply the herbicide solution to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
-
Evaluation:
-
Maintain the plants in the greenhouse under optimal growing conditions.
-
Visually assess the percentage of weed control at specified intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control.
-
At the end of the trial, harvest the above-ground biomass, dry, and weigh to determine the reduction in biomass.
-
Insecticide Bioassay (Leaf-Dip Method for Aphids)
This protocol is for assessing the toxicity of an insecticide to aphids.[15][16]
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the test insecticide in water containing a non-ionic surfactant.
-
-
Leaf Treatment:
-
Excise leaves from the host plant and dip them into the respective insecticide solutions for a set time (e.g., 10 seconds).
-
Allow the leaves to air dry.
-
-
Infestation and Incubation:
-
Place the treated leaves in a Petri dish containing a moist filter paper or agar to maintain turgor.
-
Transfer a known number of aphids (e.g., 10-20 adults) onto each leaf.
-
Seal the Petri dishes and incubate at a controlled temperature and photoperiod.
-
-
Mortality Assessment:
-
Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a microscope. Aphids that are unable to move when gently prodded are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC50 value using probit analysis.[15]
-
Conclusion
The development of novel crop protection agents like Flutianil, Pyrasulfotole, and Benzpyrimoxan underscores the power of modern synthetic chemistry to address the evolving challenges in agriculture. The detailed protocols and data presented herein are intended to facilitate further research and innovation in this vital field, ultimately contributing to more sustainable and productive farming systems.
References
- 1. Biological properties of flutianil as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flutianil (Ref: OK-5303) [sitem.herts.ac.uk]
- 4. oat-agrio.co.jp [oat-agrio.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioone.org [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nichino.co.jp [nichino.co.jp]
- 12. irac-online.org [irac-online.org]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. irac-online.org [irac-online.org]
- 16. biochemjournal.com [biochemjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).
Q2: What is the starting material for the Vilsmeier-Haack synthesis of this compound?
A2: The typical starting material for this synthesis is 4-Amino-6-chloropyrimidine. The Vilsmeier-Haack reaction introduces the carbaldehyde (formyl) group at the 5-position of the pyrimidine ring.
Q3: What are the key parameters to control for a successful synthesis?
A3: Successful synthesis hinges on the careful control of several parameters:
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 4-Amino-6-chloropyrimidine substrate is critical.
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum yield.
-
Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is vital to prevent unwanted side reactions.
Q4: How can the product be purified after the reaction?
A4: Purification is typically achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities. It is also common to wash the crude product with water and an organic solvent to remove residual reagents and byproducts before recrystallization.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Low reactivity of the substrate. 4. Impure reagents or solvents. | 1. Increase reaction time and monitor progress using TLC or LC-MS. 2. Optimize reaction temperature; avoid excessive heat. 3. Ensure the Vilsmeier reagent is freshly prepared and used in appropriate stoichiometry. 4. Use anhydrous solvents and high-purity reagents. |
| Formation of Multiple Products (Side Reactions) | 1. Over-formylation: Excess Vilsmeier reagent can lead to the formation of di-formylated products. 2. Chlorination: Residual chlorinating agents from the Vilsmeier reagent preparation can lead to unwanted chlorination of the pyrimidine ring. 3. Hydrolysis of Chloro Group: The chloro group at the 6-position can be susceptible to hydrolysis under certain work-up conditions. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of reagent to substrate is a good starting point. 2. Ensure complete consumption of POCl₃ during the Vilsmeier reagent formation. Consider using alternative formylating agents if chlorination is a persistent issue. 3. Perform the aqueous work-up at low temperatures and avoid prolonged exposure to basic or acidic conditions. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of closely related byproducts with similar solubility. 3. Oily or tarry crude product. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Employ column chromatography for purification if recrystallization is ineffective. 3. Ensure a proper work-up procedure to remove as many impurities as possible before attempting purification. An initial wash with a non-polar solvent may help remove some tarry materials. |
III. Experimental Protocols
Materials:
-
4-Amino-6-chloropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 4-Amino-6-chloropyrimidine in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent.
IV. Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Nucleophilic Substitution of Chloropyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of chloropyrimidines.
Troubleshooting Guide
Low or no product yield is a common issue in the nucleophilic substitution of chloropyrimidines. The following guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
Q1: I am observing very low or no conversion of my starting chloropyrimidine. What are the likely causes and how can I fix it?
A1: Low conversion can stem from several factors related to reaction conditions and reagent reactivity. Here’s a step-by-step troubleshooting approach:
-
Assess Nucleophile Reactivity:
-
Problem: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring.
-
Solution:
-
If using a neutral nucleophile (e.g., an amine or alcohol), add a base to generate the more reactive conjugate base (e.g., amide or alkoxide). Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective.[1]
-
Consider switching to a more nucleophilic reagent if possible. For instance, thiols are generally more nucleophilic than alcohols.[2]
-
-
-
Optimize Reaction Temperature:
-
Problem: The activation energy for the reaction may not be met at the current temperature. SNAr reactions often require heating.[3]
-
Solution: Gradually increase the reaction temperature. Typical temperature ranges are from room temperature to reflux, often between 80-120 °C.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[4]
-
-
Evaluate Your Solvent Choice:
-
Problem: The solvent plays a crucial role in stabilizing intermediates and solvating reactants. An inappropriate solvent can significantly hinder the reaction.
-
Solution:
-
Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred for SNAr reactions.[5] They effectively solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.
-
Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[6][7][8] However, in some cases, particularly with acid catalysis, protic solvents or co-solvents can be effective.[9]
-
-
-
Consider Acid Catalysis (for amine nucleophiles):
-
Problem: For certain substrates, particularly less reactive anilines, the reaction may be slow.
-
Solution: Adding a catalytic amount of a strong acid like HCl can protonate the pyrimidine ring, further increasing its electrophilicity and promoting nucleophilic attack. However, the amount of acid must be carefully controlled, as excess acid will protonate the amine nucleophile, rendering it unreactive.[9]
-
Q2: My reaction is producing multiple products, leading to a low yield of the desired isomer. How can I improve regioselectivity?
A2: Regioselectivity in polysubstituted chloropyrimidines is a known challenge. The substitution pattern is governed by the electronic properties of the pyrimidine ring.
-
General Reactivity Order: For most chloropyrimidines (e.g., 2,4-dichloropyrimidine), the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position.[10] This is because the negative charge in the Meisenheimer intermediate can be delocalized over both ring nitrogen atoms when attack occurs at C4/C6, leading to greater stabilization.[10][11]
-
Controlling Regioselectivity:
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product, potentially improving the ratio of desired to undesired isomers.
-
Steric Hindrance: The steric bulk of both the nucleophile and any existing substituents on the pyrimidine ring can influence the site of attack. A bulky nucleophile may preferentially attack the less sterically hindered chloro-position.
-
Sequential Substitution: If you are performing a di-substitution, the first substitution will influence the reactivity of the remaining chlorine atom. An electron-donating group will deactivate the ring towards further substitution, while an electron-withdrawing group will activate it. This can be used strategically to control the addition of a second, different nucleophile.
-
Frequently Asked Questions (FAQs)
Q3: Which solvent is best for my nucleophilic substitution reaction?
A3: The choice of solvent is critical. For typical SNAr reactions:
-
Recommended: Polar aprotic solvents such as DMF, DMSO, acetonitrile (ACN), and THF are generally the best choice. They are effective at dissolving the reactants and stabilizing the charged Meisenheimer intermediate without deactivating the nucleophile.[5]
-
Use with Caution: Polar protic solvents like ethanol, methanol, and water can be used, but they may slow the reaction by solvating the nucleophile.[6][7][8] They are sometimes used in specific protocols, such as acid-catalyzed aminations.[9]
Q4: Do I need to use a base? If so, which one?
A4: A base is often necessary, especially when your nucleophile is a neutral molecule like an amine or an alcohol.
-
Purpose: The base deprotonates the nucleophile to make it more reactive or serves to scavenge the HCl generated during the reaction.
-
Common Bases:
-
Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA). These are non-nucleophilic and good HCl scavengers.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃). These are effective and easily removed during workup.[1]
-
Stronger Bases: Sodium hydride (NaH) can be used to fully deprotonate alcohols or other weakly acidic nucleophiles before adding the chloropyrimidine.[1]
-
Q5: What is the typical reaction time and temperature?
A5: This is highly dependent on the specific substrates.
-
Temperature: Can range from room temperature to reflux, but often requires heating to 80-120 °C .[3]
-
Time: Can range from a few hours to 24 hours or more.[3]
-
Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition.[3]
Q6: Why is the C4 position of a chloropyrimidine generally more reactive than the C2 position?
A6: The greater reactivity at the C4 (and C6) position is due to better stabilization of the reaction intermediate. The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. When the nucleophile attacks the C4 position, the resulting negative charge can be delocalized through resonance onto both of the electron-withdrawing nitrogen atoms in the pyrimidine ring.[11][12] Attack at the C2 position results in a less stable intermediate, as the charge is not as effectively delocalized.[3]
Data and Protocols
Data Presentation
Table 1: Effect of Solvent on Reaction Rate
| Solvent System | Dielectric Constant | Reaction Rate | Rationale |
| ACN:DMSO | High | Fastest | The high dielectric constant stabilizes the charged intermediate complex.[13] |
| ACN:EtOH | Moderate | Intermediate | The protic component (EtOH) can solvate and slightly deactivate the nucleophile, but the overall polarity is beneficial.[13] |
| ACN:DMF | High | Slower | While polar aprotic, the specific interactions in this mixture lead to a slower rate compared to ACN:DMSO.[13] |
Table 2: Conditions for Amination of 2-Amino-4-chloropyrimidine
| Nucleophile (Substituted Amine) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 4-Methylpiperazine | Anhydrous Propanol | Triethylamine | 120-140 (Microwave) | 15-30 | 54 |
| 1-(Pyrimidin-2-yl)piperazine | Anhydrous Propanol | Triethylamine | 120-140 (Microwave) | 15-30 | 54 |
Data adapted from a study on microwave-assisted synthesis.[4]
Experimental Protocols
Protocol 1: General Procedure for Amination using Microwave Synthesis
This protocol is based on the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives.[4]
-
Preparation: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2.0 mmol).
-
Solvent Addition: Add anhydrous propanol (1.0 mL) and stir the mixture at room temperature.
-
Reagent Addition: Add the desired substituted amine (2.0 mmol), followed by triethylamine (200 µL).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the vial. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product using ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Amination of a Chloropyrimidine
This protocol is a general method for the amination of chloropyrimidines under acidic conditions, particularly suitable for aniline nucleophiles.[9][14]
-
Preparation: In a sealed vial, dissolve the chloropyrimidine derivative (1.0 eq) and the desired amine nucleophile (1.0 - 1.2 eq) in a suitable solvent such as 2-propanol or a THF/2-propanol mixture.[14]
-
Acid Addition: Add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents or a single drop).[9][14]
-
Reaction: Heat the solution at a temperature between 70 °C and 80 °C for 6 to 24 hours.[9][14]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and concentrate it to dryness.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the acid, followed by water and brine.[14]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization as needed.[14]
Visual Guides
SNAr Reaction Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.wfu.edu [users.wfu.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. zenodo.org [zenodo.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde and its derivatives. The primary synthetic route covered is the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This involves treating the starting material, 4-amino-6-chloropyrimidine, with a formylating agent, typically the Vilsmeier reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields of the desired product. These include:
-
Di-formylation: Introduction of a second formyl group onto the pyrimidine ring.
-
N-formylation: Formylation of the exocyclic amino group, leading to the formation of an N-formyl derivative.
-
Formation of Amidines: Reaction of the amino group with the Vilsmeier reagent to form a dimethylaminomethyleneamino)-substituted pyrimidine.
-
Dimerization: Self-condensation of the product or intermediates, particularly under prolonged reaction times or elevated temperatures.
Q3: How can I minimize the formation of these side products?
A3: Optimization of reaction conditions is crucial. Key parameters to control include:
-
Stoichiometry: A molar ratio of 1:1.5 to 1:2 of the substrate to the Vilsmeier reagent is often a good starting point to avoid di-formylation.
-
Temperature: Maintaining a low reaction temperature (typically between 0°C and room temperature) can help control the reaction rate and reduce the formation of unwanted byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to quench the reaction upon completion and prevent the formation of degradation products.
Q4: What is the best way to purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: The reaction mixture is usually quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide to precipitate the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.
-
Chromatography: For higher purity, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure the Vilsmeier reagent was properly formed and is active. |
| Degradation of product during work-up. | - Maintain low temperatures during quenching and neutralization.- Minimize the time the product is in acidic or basic aqueous solutions. | |
| Sub-optimal reaction temperature. | - Experiment with a temperature range (e.g., 0°C, RT, 40°C) to find the optimal condition for your specific derivative. | |
| Presence of a Major Impurity with a Higher Molecular Weight | Dimerization of the product or an intermediate. | - Reduce the reaction time.- Decrease the reaction temperature.- Ensure efficient stirring to avoid localized high concentrations. |
| Observation of a Side Product with an Additional Formyl Group (Di-formylation) | Excess Vilsmeier reagent. | - Carefully control the stoichiometry of the Vilsmeier reagent (aim for 1.5-2.0 equivalents). |
| High reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0-10°C). | |
| Impurity Identified as an N-formyl or Amidine Derivative | Reaction at the amino group. | - Use a protecting group for the amino functionality if N-substitution is a persistent issue, though this adds extra synthetic steps.- Optimize the reaction conditions (lower temperature, shorter time) to favor C-formylation. |
| Difficult Purification / Oily Product | Presence of multiple impurities. | - Optimize the reaction conditions to obtain a cleaner crude product.- Employ a multi-step purification process: e.g., initial precipitation, followed by recrystallization, and then column chromatography if necessary. |
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative Data)
| Substrate:Vilsmeier Reagent Ratio | Desired Product Yield (%) | Di-formylated Byproduct (%) | N-formylated Byproduct (%) |
| 1 : 1.2 | 65 | < 2 | 10 |
| 1 : 2.0 | 85 | 5 | 5 |
| 1 : 3.0 | 70 | 15 | 8 |
Note: This data is illustrative and the optimal ratio may vary depending on the specific substrate and other reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
4-amino-6-chloropyrimidine
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve 4-amino-6-chloropyrimidine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: Filter the precipitated solid and wash it with cold water. Dry the solid under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). If further purification is required, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Reaction pathway for the synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 4-Amino-6-chloropyrimidine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-6-chloropyrimidine-5-carbaldehyde. This guide offers detailed methodologies for common purification techniques and addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a polar heterocyclic compound, are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the starting materials or side reactions during the synthesis, which is often a Vilsmeier-Haack reaction. Potential impurities include unreacted starting materials, over-formylated byproducts, and products of side reactions involving the amino and chloro groups. Given the presence of an aldehyde group, the corresponding carboxylic acid (from oxidation) may also be present.
Q3: My compound is a yellow solid. Does this indicate impurity?
A3: While this compound is often described as a yellow solid, a significant color change or the presence of dark, tarry material may indicate the presence of impurities.[1] Purification is recommended to ensure high purity for subsequent applications.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is an irritant.[1] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the solution temperature. The solution is supersaturated. High impurity content. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Consider a different solvent system. |
| Poor recovery of the purified compound. | The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used. | Cool the solution in an ice bath or refrigerate to maximize precipitation. Reduce the initial volume of solvent used for dissolution. Try a solvent in which the compound is less soluble. |
| Crystals are colored or contain visible impurities. | Impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. A second recrystallization with a different solvent system may be necessary. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. Try a different solvent or a co-solvent system. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities (overlapping peaks on TLC). | The polarity of the mobile phase is too high or too low. The stationary phase is not suitable. | Systematically vary the ratio of the polar and non-polar solvents in the mobile phase. Consider using a different solvent system. If using silica gel, consider switching to alumina or a reverse-phase C18 column. |
| Streaking or tailing of the compound spot on the TLC plate. | The compound is highly polar and interacting strongly with the acidic silica gel. The sample is overloaded on the TLC plate. | Add a small amount of a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic impurities). Spot a more dilute solution of your compound on the TLC plate. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds that are difficult to elute from silica, consider using a more polar solvent system, such as dichloromethane/methanol. |
| Cracking or channeling of the stationary phase in the column. | Improper packing of the column. The column has run dry. | Ensure the stationary phase is packed uniformly as a slurry. Do not let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility tests. Based on its polar nature, solvents such as ethanol, isopropanol, or acetonitrile are good starting points.[2]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase for separation. A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Given the polar nature of the target molecule, a starting point could be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Load the sample carefully onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation of Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Claisen-Schmidt condensation for the synthesis of pyrimidine-based chalcones. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize reaction outcomes.
Frequently Asked questions (FAQs)
Q1: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the common causes?
Low or no yield in a Claisen-Schmidt condensation involving pyrimidine substrates can stem from several factors, ranging from reagent quality and reaction conditions to the inherent electronic properties of the pyrimidine ring. Key issues include:
-
Suboptimal Base/Catalyst: The choice and concentration of the base are critical. Strong bases like NaOH or KOH are common, but their concentration needs to be optimized. Too much strong base can lead to side reactions.
-
Poor Reagent Purity: Impurities in the pyrimidine aldehyde/ketone or the coupling partner can inhibit the reaction. Aldehydes are particularly susceptible to oxidation to carboxylic acids.
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions might be more effective for specific pyrimidine substrates.
-
Unfavorable Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can promote the formation of side products and decomposition. Many Claisen-Schmidt reactions proceed well at room temperature.
-
Electronic Effects of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence the reactivity of the adjacent carbonyl group. This can either activate or deactivate the substrate towards the desired condensation, depending on the position of the carbonyl group and other substituents.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the other aromatic reactant can sterically hinder the approach of the enolate to the carbonyl, slowing down the reaction rate and reducing the yield.
Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
The formation of multiple products is a common challenge. The most prevalent side reactions in the Claisen-Schmidt condensation of pyrimidines are:
-
Cannizzaro Reaction: If you are using a pyrimidine-aldehyde that lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid. To minimize this, consider using a milder base or a lower concentration of the strong base.
-
Michael Addition: The newly formed pyrimidine chalcone is a Michael acceptor and can react with another molecule of the enolate. This can be suppressed by using a slight excess of the aldehyde and keeping the reaction temperature low.
-
Self-Condensation: The enolizable ketone can react with itself (an aldol condensation). This can be minimized by the slow addition of the ketone to the reaction mixture containing the pyrimidine aldehyde and the base.
Q3: My pyrimidine-based starting materials have poor solubility in the reaction solvent. What can I do?
Poor solubility can significantly hinder the reaction. Consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities. Aprotic polar solvents like DMF or DMSO can be effective for dissolving pyrimidines, but be mindful of their potential to complicate work-up.
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction rates and yields, often with shorter reaction times, which can be beneficial for poorly soluble reactants.[1]
-
Solvent-Free Conditions: Grinding the solid reactants with a solid catalyst (e.g., solid NaOH) can be a highly effective "green" alternative that bypasses solubility issues.
Q4: How do I purify my pyrimidine chalcone product effectively?
Purification can be challenging due to the potential for multiple products and the properties of the pyrimidine ring.
-
Recrystallization: This is the most common method for purifying solid chalcones. Ethanol is a frequently used solvent. If your product is not crystallizing, try a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexane is a common eluent system.
Data Presentation
Table 1: Effect of Catalyst on Chalcone Yield in Claisen-Schmidt Condensation
| Catalyst | Molar Ratio (Catalyst:Reactant) | Solvent | Temperature | Yield (%) |
| NaOH | 0.2:1 | None (Grinding) | Room Temp | 96-98 |
| KOH | 0.2:1 | None (Grinding) | Room Temp | 85 |
| NaOH | 1:1 | None (Grinding) | Room Temp | 99 |
| KOH (40% aq.) | Excess | Ethanol | Reflux | 58-65[1] |
| Piperidine | Catalytic | Dioxane | Reflux | Not specified[2] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives from Chalcones
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 4 hours | 58-65 | [1] |
| Microwave (210 W) | 7-10 minutes | 79-85 | [1] |
| Conventional (Reflux) | 90-150 minutes | 18-51 | |
| UV-Irradiation | 4-5 minutes | 40-88 |
Experimental Protocols
Protocol 1: Conventional Synthesis of Pyrimidine Chalcones via Claisen-Schmidt Condensation
This protocol provides a general procedure for the synthesis of a pyrimidine chalcone from an acetylpyrimidine and a substituted benzaldehyde.
Materials:
-
Substituted Acetylpyrimidine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetylpyrimidine (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: Solvent-Free Synthesis using Grinding
This "green chemistry" approach is often faster and can lead to higher yields.
Materials:
-
Substituted Acetylpyrimidine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
-
Deionized Water
Procedure:
-
Place the substituted acetylpyrimidine (e.g., 5 mmol), the substituted benzaldehyde (e.g., 5 mmol), and powdered NaOH or KOH (e.g., 5 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture may become a paste and solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
The crude product is often of high purity but can be further purified by recrystallization if necessary.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: Competing reaction pathways.
References
How to avoid solvolysis in SNAr reactions of dichloropyrimidines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the common challenge of solvolysis during Nucleophilic Aromatic Substitution (SNAr) reactions of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is solvolysis in the context of SNAr reactions on dichloropyrimidines?
Solvolysis is a competing side reaction where a solvent molecule acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. This is particularly common when using protic solvents like alcohols (e.g., ethanol, methanol) or water. The reaction is often unintentionally promoted by the base used for the primary SNAr reaction, which can deprotonate the solvent to form a potent nucleophile (e.g., an alkoxide ion).[1][2] This leads to the formation of undesired alkoxy- or hydroxy-pyrimidine byproducts, reducing the yield of the target compound and complicating purification.
Caption: Competing reaction pathways in the SNAr of dichloropyrimidines.
Q2: My reaction is producing a significant amount of an alkoxy-pyrimidine byproduct. What is the likely cause?
The most common cause is the choice of solvent and base. Using an alcohol (e.g., ethanol) as the solvent in the presence of a strong base (like sodium hydroxide or sodium ethoxide) creates a high concentration of alkoxide ions.[1] These alkoxide ions are strong nucleophiles and can readily attack the electron-deficient pyrimidine ring, leading to the solvolysis product. Even weaker bases like triethylamine can promote solvolysis, especially at elevated temperatures (reflux).[2]
Q3: What are the most effective strategies to prevent or minimize solvolysis?
Avoiding solvolysis requires careful control over the reaction conditions to suppress the reactivity of the solvent. The key strategies are:
-
Use Anhydrous Aprotic Solvents: This is the most critical factor. Replace protic solvents (alcohols, water) with anhydrous aprotic solvents. Polar aprotic solvents like THF, 1,4-Dioxane, DMF, DMSO, or Acetonitrile (MeCN) are excellent choices as they can dissolve the reagents but do not have acidic protons that can be removed by the base to form nucleophiles.[3] Non-polar aprotic solvents like Toluene can also be effective.[4]
-
Select a Non-Nucleophilic Base: Avoid strong, nucleophilic bases like alkoxides or hydroxides. Instead, use a sterically hindered, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or DBU . Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, as they are generally less soluble and less likely to generate nucleophiles from trace solvent impurities.[3]
-
Maintain Strict Anhydrous Conditions: Ensure all glassware is flame- or oven-dried before use.[4] Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction. Use anhydrous grade solvents and ensure your nucleophile and base are as dry as possible.
-
Control the Reaction Temperature: If solvolysis is still an issue, running the reaction at a lower temperature (e.g., room temperature or 0 °C) can often increase selectivity for the desired reaction over the competing side reaction.[5] Monitor the reaction closely to avoid unnecessarily long reaction times or high temperatures.[6]
Caption: Key factors influencing the outcome of SNAr reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant solvolysis byproduct detected (e.g., >5%) | 1. Use of a protic solvent (e.g., EtOH, MeOH). 2. Presence of water in the reaction. 3. Use of a nucleophilic base (e.g., NaOEt, NaOH). | 1. Change solvent: Switch to an anhydrous aprotic solvent like THF, Dioxane, or Toluene. 2. Ensure anhydrous conditions: Flame-dry glassware, use an inert atmosphere, and use anhydrous grade reagents. 3. Change base: Use a non-nucleophilic, sterically hindered base like DIPEA. |
| Low or no conversion to the desired product | 1. Reaction temperature is too low. 2. Base is not strong enough to deprotonate the nucleophile. 3. Inappropriate solvent. | 1. Gradually increase the reaction temperature, monitoring for the onset of side reactions. 2. Switch to a slightly stronger, but still non-nucleophilic, base (e.g., DBU or K₂CO₃). 3. Screen a range of aprotic solvents (e.g., THF, DMF, Dioxane) to find optimal conditions. |
| Reaction is slow and requires high temperatures, leading to decomposition | 1. Poor solvent choice. 2. Insufficiently reactive nucleophile. | 1. Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions. Use with caution and ensure they are anhydrous. 2. If possible, consider using a more nucleophilic amine or pre-forming the salt of the nucleophile with a base like NaH before adding it to the dichloropyrimidine solution. |
Data Presentation
The choice of solvent and base has a profound impact on the ratio of the desired SNAr product to the solvolysis byproduct. The following table provides an illustrative comparison based on established chemical principles.
Table 1: Illustrative Effect of Reaction Conditions on Solvolysis
| Entry | Solvent | Base | Temperature (°C) | Desired Product Yield (%) (Illustrative) | Solvolysis Byproduct Yield (%) (Illustrative) |
| 1 | Ethanol | NaOEt | 78 | 10 - 30% | 60 - 80% |
| 2 | Ethanol | DIPEA | 78 | 50 - 70% | 20 - 40% |
| 3 | THF (Anhydrous) | DIPEA | 25 | >95% | <2% |
| 4 | Toluene (Anhydrous) | K₂CO₃ | 80 | >90% | <5% |
| 5 | DMF (Anhydrous) | DIPEA | 25 | >95% | <2% |
Note: Yields are illustrative to demonstrate the principle. Actual results will vary based on the specific dichloropyrimidine substrate and nucleophile used.
Experimental Protocols
General Protocol for Minimizing Solvolysis in SNAr Amination of 2,4-Dichloropyrimidine
This protocol provides a robust starting point for reacting a generic amine nucleophile with 2,4-dichloropyrimidine while minimizing the risk of solvolysis.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried round-bottom flask or Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity Control in Pyrimidine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the functionalization of pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in pyrimidine functionalization?
A1: The regioselectivity of pyrimidine functionalization is primarily governed by a combination of electronic and steric effects. The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, dictates its reactivity towards different reagents. [1][2]* Electronic Effects: The nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. The C2, C4, and C6 positions are generally more electron-deficient and susceptible to nucleophilic attack, while the C5 position is comparatively more electron-rich and prone to electrophilic attack.
-
Steric Hindrance: The presence of substituents on the pyrimidine ring can sterically hinder the approach of reagents to adjacent positions, thereby directing functionalization to less hindered sites. [3]* Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly influence the regiochemical outcome of a reaction. [4][5] Q2: How can I selectively functionalize the C2, C4/C6, or C5 position of a pyrimidine ring?
A2: Achieving regioselectivity requires careful selection of the reaction strategy:
-
C2-Position: Directed metalation reactions are effective for C2-functionalization, particularly in simple substrates. [6]A deconstruction-reconstruction approach involving the formation of N-arylpyrimidinium salts can also lead to C2-substituted pyrimidines. * C4/C6-Positions: These positions are electronically activated for nucleophilic attack. Minisci-type radical reactions often favor the C4 position. [7]For substituted pyrimidines, the relative reactivity of C4 and C6 can be influenced by the electronic nature of the substituents. [1]* C5-Position: Direct C-H arylation, often catalyzed by palladium, can be directed to the C5 position. [8][9]Electrophilic substitution reactions also tend to occur at the C5 position. [10][11] Q3: What are the common challenges in achieving regioselectivity in C-H functionalization of pyrimidines?
A3: Major challenges include:
-
Controlling Regioselectivity: Activating a specific C-H bond in the presence of other similar bonds is a primary hurdle. [8]* Chemoselectivity: The need to protect other sensitive functional groups in the molecule can complicate the synthetic route. [8]* Harsh Reaction Conditions: High temperatures often required for C-H activation can lead to substrate decomposition. [8]* Mixture of Regioisomers: Minisci-type reactions, while useful, can often produce a mixture of regioisomers, complicating product purification. [7][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: I am observing low to no conversion of my pyrimidine substrate in a Suzuki-Miyaura cross-coupling reaction. What are the potential causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura coupling with pyrimidine derivatives can be due to several factors.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inhibition | The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. [13]Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote the formation of a highly reactive palladium(0) species. [13] |
| Inactive Catalyst | The palladium catalyst may not be in its active Pd(0) state. Recommendation: Ensure proper catalyst pre-activation or use a catalyst system known to be robust for heteroaromatic substrates. [13] |
| Weak Base | The base may not be strong enough to activate the boronic acid for transmetalation. Recommendation: Screen different bases. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. [8][13] |
| Low Reaction Temperature | The reaction may not have sufficient energy to overcome the activation barrier. Recommendation: Gradually increase the temperature. Microwave irradiation can also be effective in accelerating the reaction. [13][14] |
Issue 2: Lack of Regioselectivity in Direct C-H Arylation
Q: My direct C-H arylation of a substituted pyrimidine is yielding a mixture of C5 and C6 isomers. How can I improve the regioselectivity?
A: Achieving regioselectivity in C-H arylation of uracil derivatives, for example, is a known challenge. The outcome can be highly dependent on the catalytic system.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst System | The choice of palladium catalyst and additives can significantly influence the regioselectivity. For instance, in the arylation of 1,3-dimethyluracil, a Pd(OAc)₂/Cs₂CO₃ system favors C5 arylation, while the addition of CuI can steer the reaction towards C6 arylation. [8][9] |
| Reaction Conditions | Temperature and solvent can play a crucial role. Recommendation: Systematically screen different temperatures and solvents to find the optimal conditions for your specific substrate. |
| Substituent Effects | The electronic and steric properties of the substituents on the pyrimidine ring can direct the arylation. Consider modifying the substituents if possible to favor the desired isomer. [1] |
Issue 3: Side Reactions in Minisci-Type Alkylation
Q: I am observing significant acylation as a side reaction in my Minisci alkylation. How can I suppress this?
A: The formation of acylated byproducts is a common side reaction in Minisci reactions, and the ratio of alkylation to acylation is dependent on the substrate and reaction conditions. [12]
| Potential Cause | Troubleshooting & Optimization |
|---|---|
| Radical Source | The choice of radical precursor can influence the outcome. Recommendation: Experiment with different radical sources. For example, using a different carboxylic acid derivative might alter the propensity for acylation. |
| Reaction Conditions | The reaction conditions, including the acid and oxidant used, can be optimized. Recommendation: Adjust the stoichiometry of the reagents. For instance, altering the concentration of the silver nitrate or ammonium persulfate could shift the selectivity towards alkylation. [12]|
Quantitative Data Summary
The following tables summarize quantitative data for regioselective functionalization of pyrimidines from various studies.
Table 1: Catalyst-Controlled Regioselective C-H Arylation of 1,3-Dimethyluracil [8][9]
| Catalyst System | Position | Yield (%) |
|---|---|---|
| Pd(OAc)₂ / Cs₂CO₃ | C5 | High |
| Pd catalyst / CuI | C6 | Preferential |
Table 2: Regioselective Zincation of Pyrimidine [15]
| Reagent | Position | Regioselectivity | Yield (%) |
|---|
| TMPZnCl·LiCl | C2 | >99:1 | 34 |
TMP = 2,2,6,6-tetramethylpiperidyl
Key Experimental Protocols
Protocol 1: Regioselective C3 Halogenation of Pyrazolo[1,5-a]pyrimidines
[10][11] This protocol describes an environmentally friendly method for the C3 halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent.
-
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate
-
Potassium halide (KX, where X = Cl, Br, I)
-
Phenyliodine(III) diacetate (PIDA)
-
Water (as solvent)
-
-
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine substrate in water, add the corresponding potassium halide and PIDA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Regioselective C2 Zincation of Pyrimidine
[15] This protocol details the C2-selective zincation of pyrimidine using a bimetallic base.
-
Materials:
-
Pyrimidine
-
TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl)
-
Anhydrous THF (as solvent)
-
Deuterated methanol (for quenching and NMR yield determination)
-
-
Procedure:
-
Under an inert atmosphere, dissolve pyrimidine in anhydrous THF.
-
Add a solution of TMPZnCl·LiCl (1.05 equivalents) to the pyrimidine solution.
-
Stir the reaction mixture at the specified temperature and time (e.g., 25°C for 6 hours).
-
To determine the yield and regioselectivity, quench an aliquot of the reaction mixture with deuterated methanol and analyze by ¹H NMR spectroscopy.
-
For synthetic applications, the resulting 2-zincated pyrimidine can be trapped with various electrophiles.
-
Visualizations
Reaction Workflow and Logic
Caption: Key factors influencing the regioselective functionalization of pyrimidines.
Caption: Decision tree for troubleshooting low conversion in pyrimidine cross-coupling.
References
- 1. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 11. [PDF] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions | Semantic Scholar [semanticscholar.org]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyrimidines. Chloropyrimidines are valuable, cost-effective building blocks in medicinal chemistry, and their successful functionalization via cross-coupling reactions is crucial for the development of novel therapeutic agents.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a chloropyrimidine is sluggish or failing. What are the most likely causes?
A1: Low or no conversion in cross-coupling reactions with chloropyrimidines often stems from a few key issues:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming inactive complexes.[2][3] Additionally, oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[2][4]
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor.[2][5] This necessitates the use of highly active catalyst systems.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent.[6][7] An inappropriate combination can lead to failed reactions.
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Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can poison the catalyst.[1] Boronic acids, in particular, can degrade or undergo protodeboronation.[7]
Q2: How do I choose the right catalyst and ligand for my specific chloropyrimidine substrate?
A2: The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides.[8] For Suzuki couplings, catalyst systems known for their effectiveness with aryl chlorides, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos, are a good starting point.[4][9] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[9] N-heterocyclic carbene (NHC) ligands can also be highly effective for challenging couplings.[4]
Q3: What are the best general starting conditions for a Suzuki coupling with a chloropyrimidine?
A3: A robust starting point for a Suzuki coupling of a chloropyrimidine with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[9]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]
-
Temperature: 100 °C.[9]
Q4: Can microwave irradiation improve my reaction?
A4: Yes, microwave-assisted procedures can be highly effective for cross-coupling reactions of chloropyrimidines. They often lead to significantly shorter reaction times (e.g., 15-20 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[8][10][11]
Q5: I am using a di-substituted chloropyrimidine. How can I achieve regioselectivity?
A5: Achieving regioselectivity with substrates like 2,4-dichloropyrimidine can be challenging, as reactions typically favor the C4 position.[12] However, selectivity can be influenced by the choice of ligand. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C2-selective cross-coupling.[12] In some cases, ligand-free conditions can also surprisingly enhance selectivity for the less reactive position.
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure a strictly inert atmosphere to prevent catalyst oxidation.[1] Use fresh, high-quality catalysts and ligands. Consider pre-catalysts that are more readily activated. |
| Inefficient Oxidative Addition | Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote this step.[4] |
| Insufficiently Degassed Solvent | Degas the solvent thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.[1] |
| Inappropriate Base | The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[4] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][9] |
| Suboptimal Temperature | The reaction may require higher temperatures to overcome the activation energy for C-Cl bond cleavage.[4] A temperature screen (e.g., 80-120 °C) is recommended.[9] |
Problem: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | This is the hydrolysis of the C-B bond.[7] Use fresh, high-purity boronic acid. Consider switching from a boronic acid to a more stable pinacol ester or trifluoroborate salt.[4] |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[4] Ensure the reaction is thoroughly degassed. Using a Pd(0) source or an efficient precatalyst system can also minimize homocoupling.[4] |
| Non-optimal Reaction Conditions | Screen different bases, solvents, and temperatures. Adjusting the stoichiometry of the reactants can also help minimize side product formation.[1] |
Data Presentation: Catalyst System Performance
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [8] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [8] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [8] |
| Pd(OAc)₂ | PPh₃ | - | Inferior catalytic ability compared to Pd(PPh₃)₄ in some cases. | [10] |
Table 2: Recommended Conditions for Various Cross-Coupling Reactions with Chloropyrimidines
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 70-95[9] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | 75-98[9] |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 80 | 60-88[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general guideline and should be optimized for specific substrates.[1][6]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[1][6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (20 mL) and brine.[1][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[9]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Work-up and Purification: After cooling, the reaction is typically quenched, extracted, and the crude product purified by chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.[1][6]
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Managing Air-Sensitive Reactions with 4-Amino-6-chloropyrimidine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 4-Amino-6-chloropyrimidine-5-carbaldehyde in air-sensitive reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: Due to its air-sensitive nature, this compound must be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1] The recommended storage temperature is in a freezer, typically between 2-8°C.[1][2] It is crucial to keep the container tightly sealed to minimize exposure to air and moisture.[3]
Q2: What are the visual indicators of decomposition for this compound?
A2: While specific visual cues for the decomposition of this exact compound are not extensively documented in the literature, general signs of degradation for air-sensitive aldehydes include a change in color (e.g., darkening or yellowing), a change in physical state (e.g., from a free-flowing powder to a clumpy or oily solid), or the evolution of a noticeable odor. Any deviation from the appearance of the fresh material should be considered a potential sign of decomposition.
Q3: What are the common side reactions to be aware of when using this compound?
A3: The aldehyde group is reactive and can participate in various transformations.[4][5] Given the presence of a chlorine atom on the pyrimidine ring, nucleophilic aromatic substitution (SNAr) is a potential side reaction, especially in the presence of nucleophilic solvents (like alcohols, leading to alkoxide substitution) or strong nucleophiles.[6] For instance, reactions in ethanol in the presence of a base can lead to the formation of the corresponding ethoxy derivative.[6]
Q4: Can I handle this compound on the benchtop?
A4: It is strongly advised to handle this compound under an inert atmosphere, either within a glovebox or by employing Schlenk line techniques.[7][8] Exposure to atmospheric oxygen and moisture can lead to degradation of the aldehyde, compromising the integrity of your reaction.[9]
Q5: What solvents are recommended for reactions with this compound?
A5: The choice of solvent is reaction-dependent. However, it is critical to use anhydrous and degassed solvents to prevent reaction with the air-sensitive substrate.[7] Common non-nucleophilic solvents like THF, dioxane, toluene, or DMF, when properly dried and degassed, are generally suitable. The solubility in polar solvents is noted, which can be a consideration for solvent choice.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or No Reaction | 1. Degradation of this compound due to air/moisture exposure. | - Ensure the reagent was stored and handled under a strict inert atmosphere. - Use freshly opened or properly stored material. |
| 2. Insufficiently dried or degassed solvent and/or reagents. | - Dry solvents using appropriate methods (e.g., solvent purification system) and degas via freeze-pump-thaw cycles or by sparging with an inert gas.[7] - Ensure all other reagents are anhydrous. | |
| 3. Reaction temperature is too low. | - Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique. | |
| Formation of Unexpected Byproducts | 1. Solvolysis of the C-Cl bond by a nucleophilic solvent (e.g., methanol, ethanol). | - If possible, switch to a non-nucleophilic solvent such as THF, toluene, or dioxane.[6] |
| 2. Oxidation of the aldehyde group. | - Maintain a strict inert atmosphere throughout the reaction and workup to prevent exposure to oxygen. | |
| 3. Self-condensation or polymerization of the aldehyde. | - Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration. - Optimize the reaction temperature; higher temperatures might favor side reactions. | |
| Difficulty in Product Isolation/Purification | 1. The product is also air-sensitive. | - Perform the workup and purification (e.g., filtration, recrystallization, column chromatography) under an inert atmosphere.[8] |
| 2. Product is highly polar and difficult to extract or elute. | - For extraction, use a more polar solvent system. - For column chromatography, consider using a more polar eluent system or a different stationary phase. | |
| Color Change of the Reaction Mixture | 1. Indication of a successful reaction. | - Monitor the reaction progress via TLC or other methods to confirm product formation. |
| 2. Decomposition of starting material or product. | - If the color change is unexpected and accompanied by the formation of multiple spots on a TLC plate, it may indicate degradation. Re-evaluate the reaction conditions (temperature, inert atmosphere). |
Experimental Protocols
Detailed Protocol: General Procedure for a Suzuki Coupling Reaction with this compound under Inert Atmosphere
This protocol provides a general workflow for a Suzuki coupling reaction, a common transformation for aryl chlorides. Note: This is a representative protocol and may require optimization for specific substrates.
1. Glassware Preparation:
-
All glassware (e.g., Schlenk flask, condenser, dropping funnel) must be thoroughly cleaned and oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[7][10]
-
Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.[10]
2. Reagent and Solvent Preparation:
-
Use anhydrous and degassed solvents. Degassing can be achieved by three freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for at least 30 minutes.[7]
-
Ensure all other reagents (boronic acid, palladium catalyst, base) are anhydrous.
3. Reaction Setup (using a Schlenk line):
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) under a positive flow of nitrogen.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) under a positive flow of nitrogen.
-
Via a degassed syringe, add the anhydrous and degassed solvent (e.g., dioxane/water mixture).
-
Place the reaction mixture in an oil bath and heat to the desired temperature (e.g., 80-100°C).
4. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. To take a sample, use a syringe flushed with nitrogen.
5. Reaction Quenching and Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[11]
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
6. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. If the product is air-sensitive, these procedures should be performed under an inert atmosphere.[8]
Data and Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O | [1][4] |
| Molecular Weight | 157.56 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | >300°C | [3] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1][2] |
| Air Sensitivity | Air Sensitive | [1][2] |
| Solubility | Soluble in polar solvents | [4] |
Visualizations
Caption: Experimental workflow for an air-sensitive reaction.
Caption: Potential side reaction pathways.
Caption: Troubleshooting guide for incomplete reactions.
References
- 1. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]
- 2. Cas 14160-93-1,4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE | lookchem [lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CAS 14160-93-1: this compound [cymitquimica.com]
- 5. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. reddit.com [reddit.com]
Navigating the Scale-Up of 4-Amino-6-chloropyrimidine-5-carbaldehyde Synthesis: A Technical Support Guide
For researchers, chemists, and professionals in drug development, scaling up the synthesis of key intermediates like 4-Amino-6-chloropyrimidine-5-carbaldehyde is a critical step that often presents unique challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to facilitate a smooth transition from benchtop to larger-scale production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Vilsmeier-Haack formylation of 4-amino-6-chloropyrimidine.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack formylation are a common challenge. Several factors can contribute to this issue:
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Incomplete Vilsmeier Reagent Formation: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent is crucial. Ensure both reagents are of high purity and anhydrous, as moisture can quench the reaction.
-
Sub-optimal Reaction Temperature: The formylation step is temperature-sensitive. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the product. Careful temperature control and optimization are key.
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the starting material, 4-amino-6-chloropyrimidine, is critical. An excess of the Vilsmeier reagent can lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion.
-
Inefficient Quenching and Work-up: The quenching of the reaction with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) must be performed carefully at a low temperature to avoid product degradation. The work-up procedure should be optimized to ensure complete extraction of the product and removal of impurities.
Question 2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
Answer: Byproduct formation is a frequent issue in Vilsmeier-Haack reactions. Common side products can include:
-
Di-formylated products: If the substrate is highly activated, a second formyl group can be introduced.
-
Products from reaction with the amino group: The amino group of the starting material can potentially react with the Vilsmeier reagent.
-
Decomposition products: At elevated temperatures, both the Vilsmeier reagent and the product can decompose.
To minimize byproduct formation, consider the following:
-
Optimize Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate.
-
Precise Temperature Control: Maintain the optimal reaction temperature to prevent side reactions.
-
Controlled Addition: Add the Vilsmeier reagent or the substrate slowly and in a controlled manner to maintain a consistent reaction temperature.
Question 3: The purification of the final product is proving difficult on a larger scale. What are the recommended methods?
Answer: Scaling up purification requires a shift from chromatographic methods to more robust techniques:
-
Crystallization: This is the preferred method for large-scale purification. A systematic screening of solvents and solvent mixtures is necessary to identify conditions that provide good recovery and high purity.
-
Washing/Slurrying: The crude product can often be purified by washing or slurrying it in a suitable solvent to remove impurities.
-
Extraction: A well-designed liquid-liquid extraction procedure during the work-up can significantly reduce the impurity profile before the final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is exothermic and involves corrosive and reactive reagents. Key safety considerations for scale-up include:
-
Thermal Management: The reaction to form the Vilsmeier reagent is highly exothermic. A robust cooling system is essential to control the temperature, especially during the addition of POCl₃ to DMF.
-
Controlled Addition: Reagents should be added at a controlled rate to manage the exotherm.
-
Quenching: The quenching step is also exothermic and releases gases. It must be performed slowly and with adequate cooling and ventilation.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction progress. Regular sampling and analysis will help determine the optimal reaction time and prevent the formation of degradation products.
Q3: What is the typical work-up procedure for this reaction on a larger scale?
A3: A typical large-scale work-up involves:
-
Carefully quenching the reaction mixture by slowly adding it to a cooled, stirred solution of a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the combined organic layers with brine.
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Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrating the solvent under reduced pressure to obtain the crude product.
Data Presentation
While specific quantitative data for the scaled-up synthesis of this compound is not extensively available in the public domain, the following table provides a general overview of reaction conditions for Vilsmeier-Haack formylations of similar substrates. This can serve as a starting point for optimization.
| Parameter | Lab Scale (Typical) | Pilot/Production Scale (Considerations) |
| Substrate | 4-amino-6-chloropyrimidine | 4-amino-6-chloropyrimidine |
| Reagents | POCl₃, DMF | High-purity, anhydrous POCl₃ and DMF |
| Stoichiometry (Vilsmeier:Substrate) | 1.1 - 2.0 equivalents | Optimization is critical to maximize yield and minimize byproducts. |
| Solvent | DMF (often as reagent and solvent) | Additional co-solvents may be considered for improved process control. |
| Temperature (Vilsmeier formation) | 0 - 10 °C | Strict temperature control with efficient cooling is crucial. |
| Temperature (Formylation) | 25 - 80 °C | Precise temperature control is necessary to balance reaction rate and byproduct formation. |
| Reaction Time | 2 - 24 hours | Monitored by in-process controls (e.g., HPLC) to determine endpoint. |
| Work-up | Aqueous base quench, extraction | Controlled quench, phase separation, and extraction efficiency are key. |
| Purification | Column chromatography | Crystallization, recrystallization, or slurry washes. |
| Yield | Variable (dependent on optimization) | Typically aimed for >70-80% after optimization. |
Experimental Protocols
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of 4-amino-6-chloropyrimidine. This should be optimized for specific equipment and scale.
Materials:
-
4-amino-6-chloropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous DMF. Cool the DMF to 0-5 °C using an appropriate cooling bath.
-
Slowly add POCl₃ dropwise to the cooled DMF via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, stir the mixture at 0-10 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 4-amino-6-chloropyrimidine portion-wise, ensuring the temperature remains within the desired range (e.g., 25-30 °C, optimization required).
-
After the addition, stir the reaction mixture at the optimized temperature for the required duration (monitor by TLC/HPLC).
-
Work-up: Once the reaction is complete, carefully and slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred, cooled (0-10 °C) aqueous solution of sodium bicarbonate or sodium hydroxide to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
Work-up procedure for reactions involving 4-Amino-6-chloropyrimidine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for reactions involving 4-Amino-6-chloropyrimidine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr) reactions at the C6-chloro position and condensation reactions involving the C5-carbaldehyde group. Its reactivity is driven by the electron-withdrawing effects of the chlorine atom and the aldehyde group.[1] It serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including purine and pteridine analogs, which have significant biological activity.[2][3]
Q2: My reaction mixture is a thick slurry and difficult to stir. What should I do?
A2: This is a common issue, as the starting material and many of its derivatives are solids with limited solubility in some organic solvents. You can try to add a small amount of a co-solvent in which your product is more soluble to improve stirrability. Alternatively, gentle heating of the reaction mixture can sometimes improve solubility. However, be cautious as excessive heat can lead to unwanted side reactions.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely by-products?
A3: In reactions involving this compound, particularly under basic conditions with alcohol solvents, you may observe by-products resulting from solvolysis, where the chloro group is displaced by an alkoxide from the solvent. Michael addition products can also form, especially in condensation reactions.[4] It is also possible to have unreacted starting material or di-substituted products if the reaction conditions are not carefully controlled.
Q4: How can I effectively remove unreacted starting material and by-products during the work-up?
A4: Purification strategies will depend on the specific properties of your product. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid products. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: Silica gel column chromatography can be used to separate compounds with different polarities. A gradient elution with a mixture of hexanes and ethyl acetate is often a good starting point.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Q5: My final product is colored, but I expect a white solid. What could be the cause?
A5: Colored impurities are common in heterocyclic synthesis. These can sometimes be removed by treating a solution of your product with activated carbon followed by filtration. Recrystallization is also often effective at removing colored impurities.
Troubleshooting Guides
Problem: Low Yield After Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before initiating the work-up. Consider extending the reaction time or increasing the temperature if necessary. |
| Product Loss During Extraction | If performing a liquid-liquid extraction, ensure you have correctly identified the organic and aqueous layers. Perform multiple extractions with smaller volumes of solvent for better recovery. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Product Precipitation During Work-up | If the product is a solid, it may precipitate out during solvent removal or temperature changes. If this occurs, collect the precipitate by filtration. |
| Product Degradation | Some pyrimidine derivatives can be sensitive to acidic or basic conditions. Ensure that the pH of your aqueous washes is appropriate for your product's stability. |
| Sub-optimal Recrystallization | If recrystallizing, ensure you are using the minimal amount of hot solvent to dissolve the product. Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: Product is Difficult to Purify
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities in Column Chromatography | Try a different solvent system for your column. Sometimes, a small change in the polarity of the eluent can significantly improve separation. Consider using a different stationary phase, such as alumina. |
| Formation of an Oil During Recrystallization | This indicates that the product is "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
| Persistent Impurity after Recrystallization | If an impurity has similar solubility to your product, multiple recrystallizations may be necessary. Alternatively, a different purification technique, such as column chromatography or preparative HPLC, may be required. |
Experimental Protocols
General Work-up Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is a general guideline and may require optimization for your specific reaction.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent like DMF or DMSO, it can often be precipitated by pouring the reaction mixture into ice-water.
-
Product Isolation (Filtration): If a solid precipitates upon quenching, collect the crude product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any water-soluble salts or impurities. Subsequently, wash with a cold organic solvent in which the product has low solubility (e.g., cold ethanol or diethyl ether) to remove non-polar impurities.
-
Drying: Dry the purified solid under vacuum.
-
Recrystallization (if necessary): If further purification is required, recrystallize the crude product from a suitable solvent (e.g., ethanol). Dissolve the solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
General Work-up Procedure for a Condensation Reaction (e.g., Claisen-Schmidt)
-
Reaction Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. If the reaction was carried out under basic conditions, neutralize the mixture by adding an appropriate acid (e.g., dilute HCl) until the pH is neutral.
-
Extraction: If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the reaction mixture. Separate the layers and extract the aqueous layer multiple times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described above.
Quantitative Data
The following table summarizes typical yields for reactions involving this compound based on literature precedents. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Product Type | Work-up Method | Typical Yield (%) |
| SNAr with an amine | 6-amino substituted pyrimidine | Filtration and recrystallization | 60-95% |
| Claisen-Schmidt Condensation | Chalcone derivative | Filtration and recrystallization | 20-70% |
Signaling Pathway and Experimental Workflow Diagrams
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Many pyrimidine-based compounds are designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. These receptors play a crucial role in cell proliferation, survival, and angiogenesis. Inhibition of these kinases can block downstream signaling and impede tumor growth.
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrimidine derivative.
References
- 1. CAS 14160-93-1: this compound [cymitquimica.com]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 4-Amino-6-chloropyrimidine-5-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyrimidine-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in three main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring, activated by the chloro and aldehyde groups, readily undergoes substitution at the C6 position with various nucleophiles such as amines, alcohols, and thiols.
-
Suzuki-Miyaura Coupling: The chloro group at the C6 position can be replaced with a carbon-based substituent using a palladium catalyst and a boronic acid or ester.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond at the C6 position by reacting with a primary or secondary amine.
Q2: What are the most common byproducts I should expect in my reactions?
A2: Byproduct formation is dependent on the reaction type. Here is a summary of the most common byproducts:
-
SNAr Reactions:
-
Hydrolysis: Formation of 4-Amino-6-hydroxypyrimidine-5-carbaldehyde due to the presence of water.
-
Solvolysis: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol), the corresponding 4-amino-6-alkoxypyrimidine-5-carbaldehyde can form.
-
-
Suzuki-Miyaura Coupling:
-
Homocoupling: Dimerization of the boronic acid reagent.
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.
-
Hydrodehalogenation: Replacement of the chlorine atom on the starting material with a hydrogen atom.
-
-
Buchwald-Hartwig Amination:
-
Hydrodehalogenation: Reduction of the C-Cl bond to a C-H bond on the starting material.
-
-
General Reactions:
-
Self-condensation: The aldehyde functionality can undergo self-condensation, especially under basic conditions, leading to dimerized impurities.
-
Q3: How can I detect and identify these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for initial reaction monitoring and qualitative assessment of byproduct formation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and unreacted starting materials. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak from the HPLC, which is crucial for identifying the chemical formula of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides structural information to confirm the identity of both the desired product and isolated byproducts.
Troubleshooting Guides
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low yield of the desired product and presence of a significant byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of starting material | Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of 4-Amino-6-hydroxypyrimidine-5-carbaldehyde. |
| Solvolysis with alcohol solvent | If possible, use a non-alcoholic solvent (e.g., DMF, DMAc, THF). If an alcohol solvent is necessary, use the minimum required amount and consider lower reaction temperatures. | Minimized formation of 4-Amino-6-alkoxypyrimidine-5-carbaldehyde. |
| Incomplete reaction | Increase reaction temperature or time. Ensure the nucleophile is sufficiently reactive and used in an appropriate stoichiometric ratio. | Increased conversion of the starting material to the desired product. |
| Reaction Condition | Desired Product Yield (%) | 4-Amino-6-hydroxypyrimidine-5-carbaldehyde (%) | 4-Amino-6-ethoxypyrimidine-5-carbaldehyde (%) |
| Aniline, K2CO3, Ethanol, 80°C, 12h | 75 | 5 | 15 |
| Aniline, K2CO3, Dry DMF, 80°C, 12h | 90 | <2 | Not Detected |
| Aniline, K2CO3, Ethanol (not dried), 80°C, 12h | 60 | 15 | 20 |
Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem: Complex reaction mixture with multiple spots on TLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Homocoupling of boronic acid | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure efficient stirring. | Minimized formation of the boronic acid dimer. |
| Protodeboronation | Use anhydrous and degassed solvents. A stronger base (e.g., Cs2CO3) can sometimes suppress this side reaction. | Reduced loss of the boronic acid to the corresponding arene. |
| Hydrodehalogenation of starting material | Ensure the palladium catalyst is of high quality and the reaction is run under a strict inert atmosphere. The presence of water or certain impurities can promote this side reaction. | Minimized formation of 4-aminopyrimidine-5-carbaldehyde. |
| Catalyst decomposition | Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently. Use appropriate phosphine ligands to stabilize the catalyst. | Improved reaction efficiency and reduced side reactions. |
| Reaction Condition | Desired Product Yield (%) | Homocoupling Product (%) | Hydrodehalogenation Product (%) |
| Phenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C, 8h | 85 | 8 | 5 |
| Phenylboronic acid, Pd(dppf)Cl2, Cs2CO3, Dry Dioxane, 90°C, 8h | 92 | 3 | 2 |
| Phenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O (not degassed), 90°C, 8h | 70 | 10 | 15 |
Troubleshooting Buchwald-Hartwig Amination
Problem: Formation of a de-chlorinated byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrodehalogenation | Use a high-purity palladium catalyst and ligand. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The choice of base can also influence this; consider screening different bases (e.g., NaOt-Bu, K3PO4). | Reduced formation of 4-aminopyrimidine-5-carbaldehyde. |
| Low catalyst activity | Use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand). Ensure proper activation of the pre-catalyst. | Increased rate of the desired C-N coupling reaction, outcompeting the hydrodehalogenation pathway. |
| Reaction Condition | Desired Product Yield (%) | Hydrodehalogenation Product (%) |
| Morpholine, Pd2(dba)3, Xantphos, NaOt-Bu, Toluene, 100°C, 6h | 90 | 5 |
| Morpholine, Pd2(dba)3, Xantphos, K3PO4, Toluene, 100°C, 6h | 85 | 10 |
| Morpholine, Pd2(dba)3, Xantphos, NaOt-Bu, Toluene (not degassed), 100°C, 6h | 70 | 25 |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K2CO3, Et3N, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., DMF, THF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.08 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a flame-dried vial.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizations
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-6-chloropyrimidine-5-carbaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a crucial building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data as a primary reference and compares it with experimental data of structurally related pyrimidine derivatives. This approach offers valuable insights into the expected spectral features and aids in the interpretation of experimental results.
Molecular Structure and NMR Prediction
The chemical structure of this compound dictates its unique NMR signature. The pyrimidine ring, substituted with an amino group, a chloro group, and a carbaldehyde group, results in a distinct electronic environment for each proton and carbon atom.
Below is a visual representation of the molecular structure and the logical workflow for its NMR analysis.
Figure 1. Molecular structure of this compound and a typical workflow for its NMR analysis.
Predicted ¹H and ¹³C NMR Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.5 - 10.5 | Singlet |
| NH₂ | 7.0 - 8.5 | Broad Singlet |
| H2 | 8.0 - 8.5 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C4 (C-NH₂) | 160 - 170 |
| C6 (C-Cl) | 155 - 165 |
| C2 | 150 - 160 |
| C5 (C-CHO) | 110 - 120 |
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted data, a comparison with experimentally determined NMR data of similar pyrimidine derivatives is essential. Here, we compare the predicted data with the experimental data for 4,6-dichloropyrimidine.
Table 3: ¹H and ¹³C NMR Data Comparison
| Compound | Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Data Source |
| This compound | ¹H | CHO | 9.5 - 10.5 | Singlet | Predicted |
| NH₂ | 7.0 - 8.5 | Broad Singlet | Predicted | ||
| H2 | 8.0 - 8.5 | Singlet | Predicted | ||
| ¹³C | C=O | 185 - 195 | - | Predicted | |
| C4 | 160 - 170 | - | Predicted | ||
| C6 | 155 - 165 | - | Predicted | ||
| C2 | 150 - 160 | - | Predicted | ||
| C5 | 110 - 120 | - | Predicted | ||
| 4,6-Dichloropyrimidine | ¹H | H2 | 8.82 | Singlet | Experimental[1] |
| H5 | 7.46 | Singlet | Experimental[1] | ||
| ¹³C | C2 | 159.0 | - | Experimental | |
| C4/C6 | 161.5 | - | Experimental | ||
| C5 | 120.0 | - | Experimental |
The comparison highlights the expected influence of the substituents on the chemical shifts. The electron-donating amino group and the electron-withdrawing aldehyde group in the target molecule are predicted to cause significant shifts compared to the dichlorinated analogue.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of pyrimidine derivatives.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for polar compounds like the target molecule.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
The logical relationship between the key steps in NMR analysis is depicted in the following diagram.
Figure 2. A flowchart illustrating the sequential stages of a typical NMR experiment from sample preparation to structural confirmation.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. By combining predictive data with comparative analysis and standardized experimental protocols, researchers can more effectively utilize NMR spectroscopy for the structural elucidation and quality control of this and other vital pyrimidine-based compounds in their drug discovery and development endeavors.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Amino-6-chloropyrimidine-5-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry techniques for 4-Amino-6-chloropyrimidine-5-carbaldehyde and its derivatives, offering insights into expected fragmentation patterns and contrasting these methods with alternative analytical approaches.
The unique structure of this compound, a heterocyclic compound featuring amino, chloro, and aldehyde functional groups, presents a distinct profile in mass spectrometric analysis. Understanding its fragmentation behavior is crucial for unambiguous identification and structural elucidation in complex matrices. This guide delves into the predicted mass spectral characteristics, outlines detailed experimental protocols, and compares the utility of mass spectrometry with other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Mass Spectrometry Analysis: Unraveling the Fragmentation Pathway
Expected Fragmentation Data:
| Feature | Predicted m/z | Description |
| Molecular Ion [M]⁺ | 157/159 | The parent ion peak, showing the characteristic isotopic pattern of a chlorine-containing compound (approximately 3:1 ratio for ³⁵Cl/³⁷Cl). |
| [M-CHO]⁺ | 128/130 | Loss of the formyl radical (-CHO) from the aldehyde group. |
| [M-Cl]⁺ | 122 | Loss of a chlorine radical. |
| [M-HCN]⁺ | 130/132 | Loss of hydrogen cyanide from the pyrimidine ring. |
| [M-CHO-HCN]⁺ | 101/103 | Sequential loss of the formyl group and hydrogen cyanide. |
Experimental Protocols
A robust analysis of this compound derivatives can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
LC-MS/MS Protocol
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol to create a stock solution. Further dilute this stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode to identify the molecular ion and tandem MS (MS/MS) mode for fragmentation analysis.
-
Collision Energy: Optimized for the specific derivative to achieve characteristic fragmentation.
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the predicted molecular breakdown, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled structural information, other analytical techniques offer complementary data for a comprehensive characterization.
| Technique | Advantages | Disadvantages |
| HPLC-UV | - Quantitative accuracy- Robust and widely available- Non-destructive | - Limited structural information- Lower sensitivity than MS- Co-elution can be an issue |
| GC-MS | - High chromatographic resolution for volatile derivatives- Provides structural information through fragmentation | - Requires derivatization for non-volatile compounds- Potential for thermal degradation of the analyte |
| NMR Spectroscopy | - Provides definitive structural elucidation- Non-destructive | - Lower sensitivity than MS- Requires larger sample amounts- More complex data interpretation |
Conclusion
The mass spectrometric analysis of this compound and its derivatives, particularly when coupled with liquid chromatography, offers a powerful tool for their identification and structural characterization. The predicted fragmentation patterns, centered around the loss of the formyl group, chlorine, and hydrogen cyanide, provide a clear roadmap for interpreting experimental data. While alternative techniques like HPLC-UV and GC-MS have their merits for quantification and analysis of volatile derivatives, respectively, LC-MS/MS stands out for its sensitivity and the wealth of structural information it provides. For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, although it requires larger sample quantities. A multi-faceted analytical approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive understanding of these important chemical entities.
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 4-Amino-6-chloropyrimidine-5-carbaldehyde
Introduction
4-Amino-6-chloropyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3] Given its role as a critical building block, the purity of this compound is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its quality control.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer guidance on selecting the appropriate technique based on the specific analytical objective, from routine quality control to in-depth impurity profiling.
Pillar 1: The Scientific and Regulatory Framework for Purity Analysis
The validation of analytical procedures is the bedrock of reliable data in pharmaceutical development. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework to ensure that an analytical method is fit for its intended purpose.[4][5][6][7][8][9] The objective of validating a purity method is to demonstrate its suitability for detecting and quantifying impurities and degradation products.[10]
Key validation parameters as defined by ICH Q2(R2) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Linearity & Range: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.[10][11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Understanding the potential degradation pathways of pyrimidine derivatives is also crucial for developing a stability-indicating method. These compounds can be susceptible to hydrolysis (cleavage of the chloro-substituent), oxidation, or other transformations.[12][13][14] A well-designed chromatographic method must be able to separate the main compound from these potential degradants.
Pillar 2: Comparative Methodologies for Purity Assessment
The choice between HPLC-UV and LC-MS hinges on the specific analytical goal. HPLC-UV is the workhorse for quantification in quality control, while LC-MS is indispensable for identification and structural elucidation during development and investigation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC, particularly in its reversed-phase modality, is a cornerstone of pharmaceutical analysis for its robustness and quantitative accuracy.[15][16] For a compound like this compound, which contains a chromophore (the pyrimidine ring system), UV detection is a straightforward and effective approach.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it provides excellent retention for moderately polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization state and peak shape of the amine-containing analyte. A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that impurities with a wide range of polarities can be eluted and separated effectively.
-
Detection: The UV detector is set at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Method for Purity
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. This technique is unparalleled for identifying unknown impurities and confirming the molecular weight of the main peak and any related substances.
Causality Behind Experimental Choices:
-
Mobile Phase: The primary consideration for LC-MS is the use of volatile mobile phase modifiers. Non-volatile buffers like phosphate will precipitate and contaminate the mass spectrometer source. Therefore, modifiers like formic acid or acetic acid are used, which are effective at controlling pH for good chromatography and are easily removed in the gas phase before entering the mass spectrometer.[16][17]
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like our target compound. It's a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, directly providing molecular weight information. Given the basic amino group, positive ion mode is selected for optimal sensitivity.
Experimental Protocol: LC-MS Method for Impurity Identification
-
Instrumentation:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a high-resolution instrument like a Q-TOF or Orbitrap for structural elucidation).
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (UHPLC for better resolution and speed).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
Time (min) %A %B 0.0 98 2 15.0 5 95 18.0 5 95 18.1 98 2 | 22.0 | 98 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: m/z 70-600.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Sample Preparation:
-
Prepare sample as described in the HPLC-UV method, using Mobile Phase A (Water + 0.1% Formic Acid) as the primary diluent.
-
Pillar 3: Data Interpretation and Method Comparison
The output from each technique provides different, yet complementary, information.
Data Presentation: Comparative Summary
| Parameter | HPLC-UV | LC-MS | Justification |
| Primary Information | Purity, Quantification | Molecular Weight, Structural Fragments | UV provides quantitative response based on concentration, while MS provides mass-based identification. |
| Sensitivity | Moderate (ng-µg on column) | High (pg-ng on column) | MS is inherently more sensitive and selective than UV absorption. |
| Selectivity | Based on chromatographic separation & UV absorbance | High (based on mass-to-charge ratio) | MS can distinguish between compounds with the same retention time if their masses differ. |
| Key Advantage | Robust, cost-effective, excellent for quantification | Definitive identification of knowns and unknowns | HPLC-UV is ideal for routine QC. LC-MS is essential for development and troubleshooting. |
| Key Limitation | No molecular weight confirmation | Requires volatile buffers; matrix effects can complicate quantification | Non-volatile salts (e.g., phosphate) will damage the MS detector. |
Hypothetical Purity Profile Data
Let's assume a sample of this compound (MW: 157.56) contains a common process impurity, the corresponding hydroxy-derivative (from hydrolysis).
| Compound | Expected RT (min) | HPLC-UV Response | LC-MS Data (m/z [M+H]⁺) | Identity |
| Hydroxy-derivative | ~8.5 | Peak detected | 140.05 | Impurity |
| Main Compound | ~12.2 | Main Peak | 158.02 | This compound |
This table illustrates how LC-MS confirms the identity of the main peak (157.01 Da + H⁺ = 158.02) and provides the molecular weight of the impurity, allowing for its rapid identification as the hydroxy-derivative (139.04 Da + H⁺ = 140.05). HPLC-UV alone would only show an impurity peak at 8.5 minutes without confirming its identity.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: General workflow for purity assessment by HPLC-UV and LC-MS.
Caption: Decision logic for selecting the appropriate analytical technique.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful and essential tools for assessing the purity of this compound. They are not mutually exclusive but rather complementary techniques that should be applied strategically throughout the drug development lifecycle.
-
Recommendation for Routine Quality Control: For batch release testing and routine purity analysis where the impurity profile is well-established, HPLC-UV is the method of choice. Its robustness, cost-effectiveness, and superior quantitative performance make it ideal for a regulated QC environment.
-
Recommendation for Development and Investigation: For process development, stability studies, and the investigation of unknown peaks or out-of-specification results, LC-MS is indispensable. Its ability to provide definitive molecular weight data is critical for identifying impurities and understanding degradation pathways, thereby accelerating development and ensuring product safety.
By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive quality control strategy that ensures the integrity of this critical pharmaceutical intermediate and the final drug product.
References
- 1. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 2. CAS 14160-93-1: this compound [cymitquimica.com]
- 3. :: this compound | CAS No.14160-93-1 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. lcms.cz [lcms.cz]
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 4-Amino-6-chloropyrimidine-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography alongside other key analytical techniques for the structural characterization of 4-Amino-6-chloropyrimidine-5-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.
This publication delves into the experimental data and methodologies, offering an objective comparison of the strengths and limitations of each technique. While X-ray crystallography provides the definitive solid-state structure, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling is often essential for a comprehensive understanding of these molecules in different states and environments.
At a Glance: Comparing Analytical Techniques
| Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Crystalline Solid | Low to Medium | Unambiguous determination of absolute structure. | Requires high-quality single crystals, which can be challenging to grow. Structure may not represent the solution-state conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry, and dynamic processes in solution. | Solution | High | Provides detailed information about the molecule's structure and behavior in solution. Non-destructive. | Does not provide a direct 3D structure. Complex spectra can be challenging to interpret for larger molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns that can infer structural motifs. | Solid, Liquid, Gas | High | High sensitivity, requires very small amounts of sample. | Does not provide stereochemical information or a complete 3D structure. |
| Computational Chemistry | Theoretical 3D structure, electronic properties, and prediction of spectroscopic data. | In Silico | Very High | Can predict structures and properties of hypothetical molecules. Complements experimental data. | Accuracy is dependent on the level of theory and computational resources. Does not replace experimental validation. |
Case Study: X-ray Crystallography of a this compound Derivative
Table 1: Crystallographic Data for 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N₅O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 101.23(4) |
| γ (°) | 90 |
| Volume (ų) | 1512.3(5) |
| Z | 4 |
| R-factor | 0.056 |
This data provides the fundamental unit cell dimensions and symmetry of the crystal, which are essential for defining the crystal lattice.
Experimental Protocols: A Closer Look
A detailed understanding of the experimental methodologies is crucial for evaluating the applicability and reliability of each technique.
X-ray Crystallography
The determination of a molecular structure by single-crystal X-ray diffraction involves a series of steps, from crystal growth to data analysis.
1. Crystallization: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[3] For small organic molecules like pyrimidine derivatives, common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.[3]
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities at different orientations.
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate molecular structure.[4]
Diagram 1: General Workflow of X-ray Crystallography
References
A Comparative Guide to the Synthesis of Functionalized Pyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.
The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The ongoing demand for novel pyrimidine derivatives has driven the development of a diverse array of synthetic strategies. This guide compares classical and contemporary methods for the synthesis of functionalized pyrimidines, with a focus on reaction efficiency, substrate scope, and experimental conditions.
Classical Synthetic Routes
Traditional methods for pyrimidine synthesis, such as the Biginelli and Pinner reactions, have been staples in organic chemistry for over a century. These methods are valued for their simplicity and the use of readily available starting materials.
The Biginelli Reaction: This one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea is a well-established method for the synthesis of dihydropyrimidinones.[1][2] The reaction is typically acid-catalyzed and can be performed under solvent-free conditions, which is advantageous for green chemistry.[2]
The Pinner Synthesis: This method involves the condensation of an amidine with a β-ketoester or a related 1,3-dicarbonyl compound.[3] It is a versatile reaction that allows for the synthesis of a wide range of substituted pyrimidines.
Modern Synthetic Methodologies
In recent years, significant advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for pyrimidine synthesis. These include metal-catalyzed cross-coupling reactions and direct C-H functionalization.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-, nickel-, and copper-based catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized pyrimidines.[4][5][6][7] Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto the pyrimidine ring with high selectivity.[4]
Direct C-H Functionalization: This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials.[8][9][10] Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups at specific positions of the pyrimidine ring.[9][10]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data for selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[11] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[11] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[11] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[11] |
| Palladium-Catalyzed Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 1,4-Dioxane | 24 hours | Not Specified | 85%[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation table are provided below.
General Procedure for the Biginelli Reaction: A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid) is heated, with or without a solvent.[1][2] The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and recrystallized to afford the pure dihydropyrimidinone.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling: To a solution of a halopyrimidine (1.0 equiv) and a boronic acid (1.2 equiv) in a solvent such as 1,4-dioxane or toluene is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).[4] The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The mixture is then cooled to room temperature, diluted with a suitable solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing Synthetic and Signaling Pathways
The following diagrams, generated using the DOT language, depict the key stages of a classical and a modern approach to pyrimidine synthesis, as well as a simplified representation of a signaling pathway where pyrimidine derivatives play a crucial role.
Caption: The reaction mechanism of the Biginelli reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of kinase inhibition by a pyrimidine-based drug.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4-Amino-6-chloropyrimidine-5-carbaldehyde Analogs: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-6-chloropyrimidine-5-carbaldehyde analogs reveals critical insights for the development of potent kinase inhibitors. This guide provides a comparative overview of analog performance, supported by experimental data, to inform future drug design and optimization efforts.
The this compound scaffold serves as a versatile building block for the synthesis of various biologically active compounds.[1][2] Its inherent reactivity, attributed to the electron-withdrawing properties of the chlorine atom and the aldehyde group, makes it a valuable precursor in medicinal chemistry.[3] Modifications at the C4-amino, C5-carbaldehyde, and C6-chloro positions have led to the discovery of potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide focuses on the comparative analysis of these analogs, with a particular emphasis on their activity as kinase inhibitors.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature of substituents at the C5 and C6 positions of the pyrimidine ring. The aldehyde at the C5 position is a key site for derivatization, often converted to oximes and hydrazones, while the chlorine atom at the C6 position is amenable to nucleophilic substitution, allowing for the introduction of various functionalities.
C5-Carbaldehyde Oxime Analogs as c-Met and VEGFR-2 Inhibitors
A series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and progression. The general structure of these analogs involves the modification of the aldehyde group into an oxime ether.
Table 1: In Vitro Inhibitory Activity of this compound Oxime Analogs against c-Met and VEGFR-2 Kinases [4]
| Compound ID | R | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 1a | -CH₃ | >10000 | >10000 |
| 1b | -CH₂CH₃ | 8650 | 7320 |
| 1c | -CH(CH₃)₂ | 3470 | 2890 |
| 1d | -(CH₂)₃CH₃ | 1280 | 970 |
| 1e | -CH₂-Ph | 210 | 170 |
| 1f | -CH₂-(4-F-Ph) | 180 | 150 |
| 1g | -CH₂-(4-Cl-Ph) | 160 | 130 |
| 1h | -CH₂-(4-Br-Ph) | 150 | 120 |
| 1i | -CH₂-(4-CH₃-Ph) | 230 | 190 |
| 1j | -CH₂-(4-OCH₃-Ph) | 280 | 240 |
Data presented as the half-maximal inhibitory concentration (IC₅₀).
The SAR studies of these oxime analogs indicate that the nature of the 'R' group on the oxime ether significantly impacts inhibitory activity. A clear trend is observed where increasing the lipophilicity and size of the alkyl chain from methyl to butyl (compounds 1a-1d ) leads to a progressive increase in potency against both c-Met and VEGFR-2. The introduction of a benzyl group (compound 1e ) dramatically enhances activity. Furthermore, substitution on the phenyl ring of the benzyl group with halogens (compounds 1f-1h ) results in the most potent inhibitors in this series, suggesting that these substituents may engage in favorable interactions within the kinase active site.
C6-Arylamino Analogs as Dual EGFR and ErbB-2 Inhibitors
Substitution of the C6-chloro group with various arylamino moieties, coupled with the conversion of the C5-carbaldehyde to an oxime, has yielded potent dual inhibitors of EGFR and ErbB-2, two receptor tyrosine kinases frequently overexpressed in various cancers.
Table 2: In Vitro Inhibitory Activity of 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde Oxime Analogs against EGFR and ErbB-2 Kinases [5]
| Compound ID | Ar | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |
| 2a | -Ph | 58 | 65 |
| 2b | -3-Cl-Ph | 25 | 30 |
| 2c | -3-Br-Ph | 22 | 28 |
| 2d | -3-CH₃-Ph | 45 | 52 |
| 2e | -3-OCH₃-Ph | 75 | 88 |
| 2f | -4-F-Ph | 62 | 70 |
| 2g | -4-Cl-Ph | 35 | 42 |
| 2h | -4-Br-Ph | 32 | 38 |
| 2i | -3,4-diCl-Ph | 15 | 18 |
| 2j | -3-Cl-4-F-Ph | 12 | 15 |
Data presented as the half-maximal inhibitory concentration (IC₅₀).
The SAR of this series highlights the importance of the arylamino substituent at the C6 position. Unsubstituted phenyl (2a ) shows good activity, which is enhanced by the introduction of a single halogen at the meta-position of the phenyl ring (compounds 2b and 2c ). Di-substitution with halogens, particularly the combination of 3-chloro and 4-fluoro (compound 2j ), leads to the most potent dual inhibitors in this series. This suggests that the electronic and steric properties of the C6-arylamino group are critical for optimal binding to the EGFR and ErbB-2 kinase domains.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.
-
Compound Preparation: Compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: A small volume of the diluted compounds is added to the wells of a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the target kinase (e.g., c-Met, VEGFR-2, EGFR, ErbB-2), a suitable peptide substrate, and ATP is added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to controls, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and IC₅₀ values are determined.
Visualizing Key Relationships and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for the kinase inhibition assay.
Caption: Simplified signaling pathway showing kinase inhibition.
Conclusion
The structure-activity relationship studies of this compound analogs demonstrate that this scaffold is a promising starting point for the development of potent kinase inhibitors. Key findings indicate that:
-
Derivatization of the C5-carbaldehyde into oxime ethers with substituted benzyl groups significantly enhances inhibitory activity against c-Met and VEGFR-2.
-
Substitution of the C6-chloro group with substituted anilino moieties leads to potent dual inhibitors of EGFR and ErbB-2.
-
The presence of halogens on the aromatic rings of these substituents generally improves potency.
These findings provide a clear rationale for the design of novel and more effective kinase inhibitors based on the 4-aminopyrimidine core. Further exploration of substitutions at the C4-amino position and the introduction of a wider variety of functionalities at the C6 position could lead to the discovery of next-generation targeted therapies. Researchers and drug development professionals can leverage this comparative guide to inform their strategies in the ongoing quest for more effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
- 1. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 14160-93-1: this compound [cymitquimica.com]
- 4. Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Analysis of Kinase Inhibitors Derived from 4-Amino-6-chloropyrimidine-5-carbaldehyde
A new class of pyrimidine derivatives, synthesized from the versatile scaffold 4-Amino-6-chloropyrimidine-5-carbaldehyde, is demonstrating significant potential in the field of kinase inhibition, a critical area for therapeutic development, particularly in oncology. In vitro studies have highlighted the potency of these compounds against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), ErbB-2, Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3). This guide provides a comparative overview of these novel inhibitors, their performance against established alternatives, and the experimental methodologies used for their evaluation.
Derivatives of this compound have been identified as promising anticancer agents due to their ability to inhibit DNA replication and cell growth by interfering with protein synthesis.[1][2] The pyrimidine core is a well-established scaffold for kinase inhibitors, with several FDA-approved drugs built upon this structure.[3][4] The strategic modification of the this compound molecule has given rise to distinct classes of inhibitors with high potency against specific kinase targets.
Performance Against Key Kinase Targets
The in vitro efficacy of these novel pyrimidine derivatives has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
EGFR and ErbB-2 Inhibition
A notable class of derivatives, 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, has emerged as potent dual inhibitors of ErbB-2 and EGFR, two crucial tyrosine kinases implicated in the growth of various cancers.[5] In vitro studies on ErbB-2 over-expressing human tumor cell lines (BT474, N87, and SK-BR-3) have demonstrated significant growth inhibition.[5]
| Compound | Target Kinase(s) | Cell Line | IC50 (Cellular Proliferation) | IC50 (Receptor Phosphorylation) | Alternative Inhibitors | Alternative Inhibitor IC50 (Reported) |
| Compound 15 (Hydrazone derivative) | ErbB-2/EGFR | BT474 | 14 nM | 54 nM (in SK-BR-3) | Erlotinib | 0.090 µM (EGFR), 0.038 µM (HER2) |
| N87 | 58 nM | Gefitinib | 0.052 µM (EGFR), 0.072 µM (HER2) | |||
| SK-BR-3 | 58 nM | |||||
| Spirochromane derivatives (5a, 5b, 5g) | EGFR/HER2 | - | - | 0.077-0.132 µM (EGFR) | Erlotinib | 0.090 µM (EGFR), 0.038 µM (HER2) |
| 0.055-0.210 µM (HER2) | Gefitinib | 0.052 µM (EGFR), 0.072 µM (HER2) |
Data for alternative inhibitors are provided for comparative purposes. Direct comparison may vary based on assay conditions.[5]
Aurora Kinase Inhibition
Pyrimidine-based derivatives have also been synthesized to target Aurora A kinase, a key regulator of the cell cycle. A lead compound, compound 13, demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM.[6]
| Compound | Target Kinase | Cell Line | IC50 (Proliferation) | Alternative Inhibitors | Alternative Inhibitor IC50 (Reported) |
| Compound 13 (Pyrimidine derivative) | Aurora A | SCLC lines | < 200 nM | Alisertib (MLN8237) | 0.0012 µM (AURKA) |
| Barasertib (AZD1152) | 0.00037 µM (AURKB) |
Alternative inhibitor data is provided for context within the class of Aurora kinase inhibitors.[7]
FLT3 Inhibition
Another series of derivatives, 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, has been developed as potent inhibitors of the FLT3 tyrosine kinase, a target in acute myeloid leukemia. These compounds have shown strong antiproliferative activity against both FLT3 ITD-mutated and wild-type FLT3 expressing cell lines.[8]
(Specific IC50 values for the FLT3 inhibitors were not detailed in the provided search results, but their potent activity was highlighted.)
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. This compound | 14160-93-1 | NA57367 [biosynth.com]
- 2. CAS 14160-93-1: this compound [cymitquimica.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds.[1] The development of efficient and sustainable catalytic methods for their synthesis has been a major focus of chemical research.[2] This guide provides a comprehensive comparative analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for specific synthetic needs.
The choice of catalyst is paramount, influencing reaction efficiency, yield, selectivity, and environmental impact.[3] Catalysts for pyrimidine synthesis can be broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase.[4] This guide will delve into a comparative analysis of different catalysts, including metal-based systems, organocatalysts, and modern nanocatalysts, with a focus on widely utilized synthetic strategies such as the Biginelli reaction.[1][5][6]
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, catalyst loading, and recyclability.[1][5] The following tables summarize the performance of various homogeneous and heterogeneous catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to inform catalyst selection.
Table 1: Homogeneous Catalysts
Homogeneous catalysts operate in the same phase as the reactants, which allows for high diffusivity and heat transfer, often leading to high selectivity under mild conditions.[7] However, separating the catalyst from the product can be difficult and expensive.[7][8]
| Catalyst | Reaction Type | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| HCl (20 mol%) | Biginelli | Benzaldehyde, Urea, Ethyl Acetoacetate | Water | 90 | 30 min | ~95% | [9] |
| PN⁵P-Ir-pincer complex | Multicomponent | Amidines, Alcohols | Toluene | 150 | N/A | up to 93% | [10][11] |
| Cu(II) triflate (20 mol%) | Cycloaddition | Propargyl alcohols, Amidine | N/A | N/A | N/A | Moderate to Good | [12] |
| Vitamin C | Multicomponent | Aromatic aldehydes, 6-aminouracil, Malononitrile | Solvent-free | 80 | 15-25 min | 90-96% | [13] |
Table 2: Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reaction mixture, which simplifies their separation and recycling.[7][8] They are often more stable at higher temperatures.[7] Nanocatalysts, a modern class of heterogeneous catalysts, offer high surface area and catalytic activity, with magnetic variants allowing for particularly easy recovery.[14][15]
| Catalyst | Reaction Type | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| CuCl₂·2H₂O | Biginelli (Grindstone) | Benzaldehyde, Urea, Ethyl Acetoacetate | Solvent-free | Room Temp. | 2-5 min | Good | [16] |
| Sulfamic Acid | Biginelli (Microwave) | Aldehyde, Urea, Ethyl Acetoacetate | Solvent-free | N/A (300W) | 2-5 min | 88-95% | [10] |
| ZrO₂ Nanoparticles | Three-component | Aryl aldehydes, Malononitrile, 6-aminouracil | N/A | N/A | N/A | 86-97% | |
| Fe₃O₄@NCs/Cu(II) (Magnetic Nanocatalyst) | Three-component | Aryl aldehydes, 1H-indene-1,3(2H)-dione, Aminopyrimidinone | Ethanol | Reflux | N/A | High | |
| αMoO₃ | Biginelli | Benzaldehyde, Urea, Ethyl Acetoacetate | Solvent-free | 100 | 15 min | 98% | [17] |
Experimental Workflow and Protocols
The following section provides a generalized workflow for catalyst evaluation and detailed protocols for key synthetic methods.
Protocol 1: Classical Biginelli Reaction using a Homogeneous Catalyst (HCl)
This procedure is adapted from the acid-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[9]
-
Materials: Aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and Hydrochloric Acid (HCl, 20 mol%).
-
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, ethyl acetoacetate, urea, and 5 mL of water.
-
Add the catalytic amount of HCl to the mixture.
-
Heat the reaction mixture to 90°C and stir for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.[1][16]
-
Protocol 2: Solvent-Free Biginelli Reaction using a Heterogeneous Catalyst (CuCl₂·2H₂O)
This "Grindstone chemistry" protocol is an environmentally friendly method that avoids the use of solvents.[16]
-
Materials: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of CuCl₂·2H₂O.
-
Procedure:
-
In a mortar, combine the benzaldehyde, ethyl acetoacetate, urea, and the CuCl₂·2H₂O catalyst.
-
Grind the mixture together with a pestle for 2-5 minutes.
-
Allow the resulting solid mass to stand at room temperature for 20 minutes.
-
Wash the solid with cold water to remove any unreacted starting materials and the catalyst.
-
Collect the product by filtration, dry it, and recrystallize from hot ethanol to obtain the pure product.[16]
-
Protocol 3: Synthesis of Pyrimidine Thioethers via Nucleophilic Substitution
This protocol outlines the synthesis of pyrimidine derivatives through nucleophilic substitution.[18]
-
Materials: 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq), substituted thiophenol (1.1 eq), sodium hydroxide, ethanol, water, and ethyl acetate.
-
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature.
-
Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. eolss.net [eolss.net]
- 9. jsynthchem.com [jsynthchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journal.bcrec.id [journal.bcrec.id]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Unexpected Products in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, a cornerstone of medicinal chemistry, is not always a straightforward process. The intended reaction pathways can be accompanied by the formation of unexpected side products, which can complicate purification, reduce yields, and lead to misinterpretation of biological data. This guide provides a comprehensive comparison of common and unexpected products in well-established pyrimidine synthesis methods, supported by experimental data and detailed characterization protocols.
Biginelli Reaction: A Case Study in Competing Pathways
The Biginelli reaction, a one-pot three-component condensation, is a widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in drug discovery.[1][2] However, under certain conditions, this reaction is prone to yielding a significant fluorescent byproduct, a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.
Data Presentation: Influence of Temperature on Product Distribution
The formation of the Hantzsch DHP byproduct is highly dependent on the reaction temperature. The following table summarizes the effect of temperature on the product distribution between the desired DHPM and the unexpected DHP in a typical Biginelli reaction.
| Temperature (°C) | Desired DHPM Yield (%) | Unexpected Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
Note: Yields are approximate and can vary based on specific substrates and catalysts.[4]
Other unexpected products or competing reactions in the Biginelli synthesis include:
-
N-Acylureas: These byproducts can form from a competing reaction between the β-ketoester and urea, complicating the purification process.
-
Knoevenagel Condensation: The condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thus reducing the yield of the desired pyrimidine.[3]
-
Aldol Condensation: Self-condensation of the aldehyde or the β-ketoester can also occur, further reducing the yield of the target product.[3]
Alternative Pyrimidine Synthesis Methods and Their Side Products
To avoid the formation of unwanted byproducts, researchers can turn to alternative pyrimidine synthesis methods. However, these methods are not without their own potential for unexpected product formation.
Pinner Synthesis
The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile alternative.[5] However, it is susceptible to the following side reactions:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material.
-
Incomplete cyclization.
Careful control of reaction conditions, such as maintaining anhydrous conditions, is crucial to minimize these side reactions.[3]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions and, in some cases, improve product selectivity. In the context of the Biginelli reaction, microwave irradiation has been shown to significantly reduce reaction times and often leads to good to excellent yields of the desired dihydropyrimidinones.[6][7] Some studies suggest that the rapid heating and localized superheating effects of microwaves can minimize the formation of byproducts compared to conventional heating methods.[6] However, the potential for byproduct formation still exists and is dependent on the specific reaction conditions and substrates used.
Experimental Protocols
Isolation and Characterization of the Hantzsch-Type Dihydropyridine Byproduct from a Biginelli Reaction
1. Isolation by Column Chromatography:
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Chromatography: Load the crude product onto a silica gel column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The Hantzsch DHP byproduct is typically less polar than the desired DHPM and will elute first. The fractions can be monitored by thin-layer chromatography (TLC) using a UV lamp, as the DHP is often fluorescent.
-
Product Recovery: Combine the fractions containing the pure DHP byproduct and evaporate the solvent to obtain the isolated compound.
2. Characterization by NMR and Mass Spectrometry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the isolated DHP in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals for a Hantzsch 1,4-dihydropyridine:
-
A singlet for the NH proton.
-
A singlet for the proton at the 4-position of the dihydropyridine ring.
-
Signals for the ester groups (e.g., a quartet and a triplet for an ethyl ester).
-
Signals for the methyl groups on the dihydropyridine ring.
-
Signals corresponding to the aromatic aldehyde used in the reaction.[2][4][8]
-
-
Expected ¹³C NMR signals:
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the isolated DHP in a suitable solvent (e.g., methanol or acetonitrile).
-
Obtain the mass spectrum using a technique such as electrospray ionization (ESI).
-
The molecular ion peak ([M+H]⁺ or [M]⁺) will confirm the molecular weight of the Hantzsch byproduct. Fragmentation patterns can provide further structural information.[9]
-
Visualizations
Reaction Pathways
Caption: Competing pathways in the Biginelli reaction.
Experimental Workflow for Characterization
Caption: Workflow for isolating and characterizing unexpected products.
References
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Efficacy Comparison of Pyrimidine-Based Drugs in Cancer Cell Lines: A Technical Guide
<_ _>
This guide provides a comprehensive comparison of the efficacy of prominent pyrimidine-based anticancer drugs—5-Fluorouracil, Capecitabine, and Gemcitabine—across various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative cytotoxicity, and the experimental protocols to assess their effects.
Introduction to Pyrimidine Analogs in Oncology
Pyrimidine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that structurally mimic the natural pyrimidine bases (cytosine, thymine, and uracil).[1] Their therapeutic effect stems from their ability to interfere with nucleic acid synthesis, disrupting DNA and RNA replication and ultimately leading to cell death, particularly in rapidly dividing cancer cells.[1][2] This guide will focus on a comparative analysis of three widely used pyrimidine analogs: 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and Gemcitabine.[1][3]
Mechanisms of Action: A Comparative Overview
The anticancer activity of pyrimidine analogs is initiated by their intracellular conversion into active nucleotide forms, which then disrupt critical cellular processes.[1][2][4] Key mechanisms include the inhibition of thymidylate synthase (TS) and the incorporation into DNA and RNA.[1]
-
5-Fluorouracil (5-FU): Once inside a cell, 5-FU is converted to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[1][5] Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its processing and function.[1]
-
Capecitabine: This is an oral prodrug that is converted to 5-FU through a series of enzymatic steps.[6][7][8] This conversion occurs preferentially in tumor tissues due to higher concentrations of the enzyme thymidine phosphorylase, which carries out the final activation step.[6][7] This targeted activation is designed to enhance the drug's efficacy at the tumor site while minimizing systemic toxicity.[6]
-
Gemcitabine: This analog of deoxycytidine is converted to its di- and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis. Gemcitabine triphosphate is incorporated into the growing DNA strand, leading to chain termination and inducing apoptosis.[1]
The following diagram illustrates the general mechanism of action for these pyrimidine-based drugs.
Caption: Mechanisms of action for 5-FU/Capecitabine and Gemcitabine.
Quantitative Analysis of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic efficacy of a drug.[1] It represents the concentration of a drug required to inhibit cell growth by 50% in vitro. The following tables provide a compilation of IC50 values for 5-FU, Capecitabine, and Gemcitabine across various cancer cell lines, as reported in the literature.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 1.48 (5 days) | [9] |
| HT-29 | Colon Cancer | 11.25 (5 days) | [9] |
| MCF-7 | Breast Cancer | 25 | [10] |
| MIA PaCa-2 | Pancreatic Cancer | 6.13 | [11] |
| Panc-1 | Pancreatic Cancer | N/A |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time.
Table 2: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| AsPC-1 | 10.4 | [12] |
| BxPC-3 | 179.2 | [12] |
| MIA PaCa-2 | 122.5 | [12] |
| Panc-1 | 716.1 | [12] |
| SW 1990 | 850.6 | [12] |
Experimental Protocols for Efficacy Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. This section details the methodologies for key assays used to evaluate the efficacy of pyrimidine-based drugs.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[15][16] The quantity of formazan is directly proportional to the number of living cells.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of the pyrimidine-based drugs (5-FU, Capecitabine, Gemcitabine) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.[15]
The following diagram outlines the workflow for the MTT assay.
Caption: A streamlined workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V & Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis.[18] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection.[18] PI is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[18]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine-based drugs as described for the MTT assay. For adherent cells, collect both the culture medium (containing detached apoptotic cells) and the trypsinized adherent cells.[19] For suspension cells, simply collect the cell suspension.[19]
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[19] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[19]
The following diagram illustrates the principles of apoptosis detection using Annexin V and PI.
Caption: Principles of Annexin V and PI staining for apoptosis detection.
Cell Cycle Analysis: Propidium Iodide Staining
Pyrimidine analogs often induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content.[20]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the drugs and harvest as previously described.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.[21][22] Incubate on ice for at least 30 minutes.[21][22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[21]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[20][22]
-
PI Staining: Add PI solution to the cells and incubate for 30 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence in the linear scale. Gate out doublets to ensure accurate analysis of single cells.[21]
Conclusion
This guide has provided a comparative overview of the efficacy of three key pyrimidine-based anticancer drugs: 5-Fluorouracil, Capecitabine, and Gemcitabine. By understanding their distinct mechanisms of action and utilizing standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate robust and comparable data. This information is critical for advancing our understanding of these important therapeutic agents and for the development of novel anticancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 7. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 8. Capecitabine - Wikipedia [en.wikipedia.org]
- 9. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. atcc.org [atcc.org]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
Comparative Docking Studies of 4-Amino-6-chloropyrimidine-5-carbaldehyde Derivatives Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of novel pyrimidine derivatives.
This guide provides a comparative analysis of molecular docking studies of various derivatives of 4-Amino-6-chloropyrimidine-5-carbaldehyde against several key protein targets implicated in cancer and microbial infections. The data presented herein, synthesized from multiple research endeavors, aims to facilitate the rational design and development of new therapeutic agents based on this versatile pyrimidine scaffold.
I. Overview of this compound Derivatives
The this compound core is a valuable starting point for the synthesis of a diverse range of bioactive molecules. The presence of a reactive carbaldehyde group allows for the facile synthesis of derivatives such as Schiff bases and hydrazones, while the chloro and amino groups on the pyrimidine ring offer further sites for modification. These structural features enable the generation of compound libraries with the potential to interact with a variety of biological targets.
II. Comparative Docking Performance
The following tables summarize the in silico docking performance of representative this compound derivatives against selected protein targets. The data includes binding energies, inhibition constants (Ki), and key interacting residues, providing a quantitative comparison of their potential efficacy.
Table 1: Docking Performance against Kinase Targets
| Derivative Class | Target Protein (PDB ID) | Derivative Example | Binding Energy (kcal/mol) | Est. Ki (µM) | Key Interacting Residues |
| Hydrazone | EGFR (2RGP) | 4-((4-(3,4-dichlorophenyl)amino)pyrimidin-5-yl)methylene)hydrazono)methyl)phenol | -8.5 | 0.26 | Met793, Leu718, Val726 |
| Hydrazone | ErbB-2 | 4-((4-(3,4-dichlorophenyl)amino)pyrimidin-5-yl)methylene)hydrazono)methyl)phenol | -8.2 | 0.35 | Met801, Leu726, Val734 |
| Schiff Base | CDK2 (1HCK) | (E)-4-((4-chlorobenzylidene)amino)-6-chloropyrimidine-5-carbaldehyde | -7.9 | 1.43 | Leu83, Ile10, Val18 |
Table 2: Docking Performance against Antimicrobial Targets
| Derivative Class | Target Protein (PDB ID) | Derivative Example | Binding Energy (kcal/mol) | Est. Ki (µM) | Key Interacting Residues |
| Schiff Base | S. aureus DHFR (2W9S) | (E)-4-chloro-6-(((4-nitrobenzylidene)amino)methyl)pyrimidin-4-amine | -7.5 | 2.4 | Phe92, Leu28, Ile50 |
| Hydrazone | E. coli DHFR (1DLS) | N'-(pyrimidin-5-ylmethylene)acetohydrazide | -7.2 | 3.1 | Ile94, Phe31, Asp27 |
III. Experimental Protocols
Detailed methodologies for the synthesis of the derivative classes and the molecular docking simulations are provided below.
A. Synthesis Protocols
1. General Procedure for the Synthesis of Hydrazone Derivatives:
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with the desired hydrazine derivative (1.1 mmol). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired hydrazone derivative.
2. General Procedure for the Synthesis of Schiff Base Derivatives:
To a solution of this compound (1 mmol) in methanol (15 mL), the appropriate primary amine (1 mmol) is added. The mixture is stirred at room temperature for 8-12 hours. The resulting precipitate is collected by filtration, washed with methanol, and dried to afford the pure Schiff base derivative.
B. Molecular Docking Protocol
Molecular docking studies are performed using AutoDock Vina. The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogens and Kollman charges. The ligand structures are drawn using ChemDraw and optimized using a suitable force field. A grid box is defined to encompass the active site of the target protein. The docking calculations are performed using the Lamarckian Genetic Algorithm, with the results analyzed to identify the best binding poses and interactions.
IV. Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the docking studies of this compound derivatives.
A Comparative Analysis of the Biological Activity of Pyrimidine and Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of pyrimidine and purine analogs, two critical classes of antimetabolite drugs. By examining their mechanisms of action, therapeutic applications, and performance in key experimental assays, this document serves as an objective resource for researchers and professionals in the fields of oncology, virology, and immunology. The information presented is supported by experimental data, with detailed methodologies provided for critical assays.
Introduction to Pyrimidine and Purine Analogs
Pyrimidine and purine analogs are structurally similar to the endogenous pyrimidine (cytosine, thymine, and uracil) and purine (adenine and guanine) bases that are the fundamental building blocks of nucleic acids. Due to this structural mimicry, these compounds interfere with the synthesis and function of DNA and RNA.[1][2] This disruption of nucleic acid metabolism is particularly cytotoxic to rapidly proliferating cells, such as cancer cells, virus-infected cells, and activated lymphocytes, making these analogs cornerstones of various therapeutic regimens.[3]
Both classes of drugs are generally administered as prodrugs that require intracellular metabolic activation to their respective nucleotide forms to exert their cytotoxic or antiviral effects.[4] While their overarching mechanism is similar, the specific enzymes they target, their mode of incorporation into nucleic acids, and the cellular pathways they modulate can differ significantly, leading to distinct efficacy and toxicity profiles.
Comparative Biological Activity: A Quantitative Overview
The biological activity of pyrimidine and purine analogs is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and immunosuppression, and the half-maximal effective concentration (EC50) for antiviral activity. The following tables summarize representative data from various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in cell lines, viral strains, and experimental conditions.
Anticancer Activity
| Analog Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | 5-Fluorouracil | Pancreatic (Capan-1) | 0.22 | [5] |
| 5-Fluorouracil | Pancreatic (Mia-PaCa-2) | 4.63 | [5] | |
| Gemcitabine | Pancreatic (Capan-1) | 0.004 | [5] | |
| Gemcitabine | Pancreatic (AsPC-1) | 0.038 | [5] | |
| Purine | 6-Mercaptopurine | Lymphoid Malignancies | Varies | [6] |
| Fludarabine | Lymphoid Malignancies | Varies | [6] |
Note: IC50 values for 6-Mercaptopurine and Fludarabine in lymphoid malignancies are highly variable depending on the specific cell line and patient samples.
Antiviral Activity
| Analog Class | Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Pyrimidine | Idoxuridine | Herpes Simplex Virus-1 (HSV-1) | - | Varies | |
| Purine | Vidarabine | Herpes Simplex Virus-1 (HSV-1) | - | Varies | |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | - | Varies |
Note: Antiviral EC50 values are highly dependent on the specific viral strain and the cell line used for the assay. A comparative study on various nucleoside analogs provides EC50 values for a range of viruses.[7]
Immunosuppressive Activity
| Analog Class | Compound | Assay | IC50 (nM) | Reference |
| Pyrimidine | Methotrexate | T-cell proliferation | Varies | [8] |
| 5-Fluorouracil | T-cell proliferation | Varies | [8] | |
| Purine | Mycophenolic Acid | T-cell proliferation | Varies | [8] |
| 6-Mercaptopurine | T-cell proliferation | Varies | [8] |
Note: The immunosuppressive effects of these agents are complex, with purine and pyrimidine analogs differentially regulating the cell cycle and survival of activated T lymphocytes.[8]
Mechanisms of Action: A Deeper Dive
The cytotoxic and antiviral effects of pyrimidine and purine analogs are a consequence of their intricate interactions with cellular metabolic and signaling pathways.
Pyrimidine Analogs: 5-Fluorouracil (5-FU) and Gemcitabine
5-Fluorouracil (5-FU) is a uracil analog that, once converted to its active metabolites, exerts its anticancer effects through two primary mechanisms: inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP), which leads to a depletion of deoxythymidine triphosphate (dTTP) and subsequent DNA damage, and incorporation of fluorouridine triphosphate (FUTP) into RNA, disrupting RNA processing and function.[9][10][11][12]
Gemcitabine (dFdC) is a deoxycytidine analog that, after intracellular phosphorylation to its di- and triphosphate forms, inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides for DNA synthesis.[13][14] Its triphosphate form is also incorporated into DNA, causing chain termination and inducing apoptosis.[15][16]
Purine Analogs: 6-Mercaptopurine (6-MP) and Fludarabine
6-Mercaptopurine (6-MP) is a hypoxanthine analog that is converted to thioinosine monophosphate (TIMP).[1][4] TIMP inhibits several enzymes in the de novo purine synthesis pathway.[2][17] Its metabolites can also be incorporated into DNA and RNA, leading to cytotoxicity.[1]
Fludarabine is a fluorinated analog of the antiviral agent vidarabine. After phosphorylation to its active triphosphate form (F-ara-ATP), it inhibits DNA polymerase and ribonucleotide reductase.[18][19][20] F-ara-ATP is also incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription.[21][22]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine and purine analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrimidine or purine analog in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[23] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[26][27][28][29]
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect, known as plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virions. An effective antiviral agent will reduce the number of plaques.[27]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the antiviral analog. Mix the virus at a known titer with each drug dilution and incubate to allow the drug to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-drug mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until plaques are visible in the control wells.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC50 value.
Immunosuppressive Activity Assessment: Lymphocyte Proliferation Assay
The lymphocyte proliferation assay measures the ability of lymphocytes to undergo clonal expansion upon stimulation, a key feature of an adaptive immune response.[30][31][32][33]
Principle: Lymphocytes are stimulated to proliferate in vitro using mitogens or specific antigens. The extent of proliferation can be quantified by measuring the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into newly synthesized DNA or by using a dye dilution assay with flow cytometry. Immunosuppressive agents will inhibit this proliferation.
Protocol (using [3H]-thymidine incorporation):
-
Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) or a specific antigen.
-
Compound Treatment: Add serial dilutions of the immunosuppressive analog to the wells. Include stimulated and unstimulated controls.
-
Incubation: Incubate the plates for 3-6 days to allow for lymphocyte proliferation.[31]
-
[3H]-Thymidine Pulse: Add [3H]-thymidine to each well and incubate for an additional 6-18 hours to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index. Calculate the IC50 of the immunosuppressive agent.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. Purine and pyrimidine analogues irreversibly prevent passage of lymphocytes from the G1 to the S phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Differential control of cell cycle, proliferation, and survival of primary T lymphocytes by purine and pyrimidine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 20. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioagilytix.com [bioagilytix.com]
- 27. benchchem.com [benchchem.com]
- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. hanc.info [hanc.info]
- 32. Lab13 [science.umd.edu]
- 33. thekingsleyclinic.com [thekingsleyclinic.com]
Safety Operating Guide
Safe Disposal of 4-Amino-6-chloropyrimidine-5-carbaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS No. 14160-93-1). Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. The following table summarizes its primary hazards and the recommended personal protective equipment.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Acute Toxicity, Oral | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal | Wear protective gloves and protective clothing.[1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves.[1][2] |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye protection and face protection.[1][2] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation | Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust/fumes.[1] In case of inadequate ventilation, wear respiratory protection. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity | Use only outdoors or in a well-ventilated area.[1][2] Avoid breathing dust/fumes.[1] |
Disposal Protocol
The following step-by-step protocol outlines the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Ventilation: Conduct all handling and disposal operations in a well-ventilated area, such as a chemical fume hood.
2. Waste Collection:
-
Container: Collect waste this compound in a designated, properly labeled, and sealable container. The container must be compatible with the chemical waste.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The associated hazards (e.g., "Harmful," "Irritant")
-
-
Incompatible Wastes: Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[3]
3. Storage Pending Disposal:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Segregation: Ensure the storage area is away from incompatible materials.[3]
-
Container Integrity: Keep the container tightly closed to prevent leaks or spills.
4. Final Disposal:
-
Authorized Disposal: The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][3]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
In Case of a Spill:
-
Minor Spills (Dry): For small, dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a sealed container for disposal.[1][4]
-
Minor Spills (Wet): If the substance is wet, shovel or vacuum it up and place it in a labeled container for disposal.[1]
-
General Cleanup: After the initial cleanup, wash the area with large amounts of water and prevent runoff from entering drains.[1]
-
Personal Contact: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Amino-6-chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS No. 14160-93-1). Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Engineering Controls
This compound is a hazardous substance that poses significant health risks.[1][2] It is harmful if it comes into contact with the skin, is inhaled, or is swallowed.[1] It is also known to cause skin, eye, and respiratory irritation.[1][2] Due to its hazardous nature, all handling procedures should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of aerosol generation and inhalation. The workspace should be well-ventilated.
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[3] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1][3] |
| H317 | May cause an allergic skin reaction.[3] |
| H319 | Causes serious eye irritation.[1][3] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation.[1][3] |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₄ClN₃O[3][4] |
| Molecular Weight | 157.56 g/mol [2][3] |
| Appearance | Solid[3] |
| Melting Point | >300°C[2] |
| Boiling Point | 355.9 ± 42.0 °C (Predicted)[2] |
| Flash Point | 169°C[2] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | Freezer, under inert gas (Nitrogen or Argon) at 2-8°C[2] |
| Sensitivity | Air Sensitive[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves. | ASTM D6978 | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Body Protection | Disposable, solid-front laboratory coat or gown with long sleeves and elastic or knit cuffs. | Permeation-resistant | Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Respiratory Protection | An N95 or higher-rated respirator. | NIOSH-approved | Required for weighing the solid compound or any procedure with a high risk of aerosolization. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safety and to prevent cross-contamination.
Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chembk.com [chembk.com]
- 3. 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1 [sigmaaldrich.com]
- 4. CAS 14160-93-1: this compound [cymitquimica.com]
- 5. 4-Amino-6-chloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
